5-Chloro-3-methyl-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXGCJNTVZAVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672029 | |
| Record name | 5-Chloro-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945265-09-8 | |
| Record name | 5-Chloro-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-3-methyl-1H-indazole: Synthesis, Characterization, and Application in Drug Discovery
This guide provides a comprehensive technical overview of 5-Chloro-3-methyl-1H-indazole (CAS No. 945265-09-8), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, spectroscopic signature, safe handling, and its strategic role in the construction of pharmacologically active molecules, particularly protein kinase inhibitors.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole core is a privileged heterocyclic motif in modern drug discovery.[1] Its bicyclic structure, composed of fused benzene and pyrazole rings, acts as a versatile bioisostere for native purines like adenine, enabling it to effectively compete for the ATP-binding site of protein kinases.[1] This has led to the successful development of numerous kinase inhibitors for oncology and other therapeutic areas, including marketed drugs such as Axitinib and Pazopanib.[2]
This compound represents a strategically functionalized variant. The 3-methyl group can provide beneficial steric interactions within a target's active site, while the 5-chloro substituent offers a key vector for modifying electronic properties and can serve as a metabolic blocking position or a point for further synthetic elaboration. Understanding the chemistry and handling of this specific building block is crucial for its effective deployment in drug discovery programs.
Synthesis of this compound
While a specific peer-reviewed protocol for this exact molecule is not widely published, its synthesis can be reliably achieved through established methods for 3-methyl-indazole formation. A highly plausible and robust approach involves the acid-catalyzed cyclization of a hydrazone derived from an ortho-amino or ortho-halo acetophenone. The most direct conceptual route involves the intramolecular cyclization of the hydrazone of 1-(5-chloro-2-aminophenyl)ethan-1-one.
Representative Synthetic Pathway
The following protocol is a representative procedure based on well-established indazole syntheses from substituted acetophenones.[3][4] The key transformation is the intramolecular cyclization, which forms the N-N bond of the pyrazole ring.
Caption: A plausible multi-step synthesis workflow for this compound.
Detailed Experimental Protocol (Representative)
Objective: To synthesize this compound from a suitable precursor. This protocol adapts a general copper-catalyzed intramolecular N-arylation method.[5]
Materials:
-
(E/Z)-1-(5-chloro-2-fluorophenyl)ethan-1-one oxime (or related ortho-halo precursor)
-
Hydrazine hydrate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: To a solution of the starting ortho-halo acetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq). The mixture is stirred at reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the crude hydrazone is carried forward.
-
Cyclization: To a dry Schlenk tube under a nitrogen atmosphere, add the crude hydrazone (1.0 eq), CuI (0.2 eq), 1,10-phenanthroline (0.22 eq), and KOH (2.0 eq).
-
Add anhydrous DMF to the flask.
-
The reaction mixture is heated to 120 °C and stirred for 24 hours.[5] Progress is monitored by TLC.
-
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and passed through a short plug of silica gel. The filtrate is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Causality: The copper(I) catalyst, in conjunction with the 1,10-phenanthroline ligand, facilitates the intramolecular C-N bond formation, a type of Ullmann condensation, which is highly effective for creating the indazole ring from ortho-halo precursors.[5] The base (KOH) is essential to deprotonate the hydrazine nitrogen, activating it for nucleophilic attack.
Physicochemical and Spectroscopic Profile
Accurate characterization is paramount for confirming the identity and purity of a synthetic building block. The data below is a combination of supplier-provided information and predicted spectroscopic values based on established chemical principles and data from closely related analogs.[6]
Physicochemical Data
| Property | Value | Source/Comment |
| CAS Number | 945265-09-8 | [7] |
| Molecular Formula | C₈H₇ClN₂ | [7] |
| Molecular Weight | 166.61 g/mol | [7] |
| Appearance | Expected to be an off-white to light yellow solid | Based on similar indazoles |
| Melting Point | ~265 °C | Supplier Data |
| Boiling Point | ~318.6 ± 22.0 °C at 760 mmHg | Supplier Data |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in chloroform; insoluble in water | Predicted |
Predicted Spectroscopic Data
The following spectral data are predicted. Experimental verification is required for absolute confirmation.
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.8 ppm (s, 1H, N-H): The acidic indazole proton is typically a broad singlet at low field.
-
δ ~7.7 ppm (d, J ≈ 1.5 Hz, 1H, H-4): The H-4 proton is a doublet due to coupling with H-6, with the small coupling constant characteristic of a meta relationship. It is downfield due to its proximity to the pyrazole ring.
-
δ ~7.5 ppm (d, J ≈ 8.8 Hz, 1H, H-7): The H-7 proton is a doublet due to ortho coupling with H-6.
-
δ ~7.2 ppm (dd, J ≈ 8.8, 1.8 Hz, 1H, H-6): The H-6 proton is a doublet of doublets, showing both ortho coupling to H-7 and meta coupling to H-4.
-
δ ~2.5 ppm (s, 3H, CH₃): The methyl protons at the C-3 position appear as a singlet.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~142.0 ppm (C-3): Quaternary carbon bearing the methyl group.
-
δ ~140.5 ppm (C-7a): Quaternary carbon at the ring junction.
-
δ ~127.0 ppm (C-5): Carbon bearing the chloro substituent.
-
δ ~125.5 ppm (C-3a): Quaternary carbon at the ring junction.
-
δ ~121.5 ppm (C-6): Aromatic CH.
-
δ ~120.0 ppm (C-4): Aromatic CH, often downfield in indazoles.
-
δ ~110.0 ppm (C-7): Aromatic CH.
-
δ ~12.0 ppm (CH₃): Methyl carbon.
Mass Spectrometry (EI):
-
m/z 166/168 (M⁺): Molecular ion peak showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.
-
m/z 151/153 ([M-CH₃]⁺): Fragment corresponding to the loss of the methyl group.
-
m/z 124: Fragment corresponding to the loss of CH₃ and HCN.
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
3100-3000: N-H stretching (broad).
-
2950-2850: C-H stretching (methyl group).
-
1620, 1500, 1470: C=C and C=N aromatic ring stretching vibrations.
-
~820: C-H out-of-plane bending, characteristic of the aromatic substitution pattern.
-
~750: C-Cl stretching.
Applications in Drug Discovery: A Strategic Building Block
This compound is a valuable intermediate for synthesizing targeted therapeutics, most notably protein kinase inhibitors.[8] Its utility stems from its pre-installed core structure that is primed for further functionalization.
Role in Kinase Inhibitor Synthesis
The indazole moiety serves as an excellent "hinge-binding" fragment, forming key hydrogen bonds with the backbone of the kinase hinge region. The N-H donor and the N2 lone pair acceptor mimic the adenine of ATP. The 5-chloro-3-methyl substitution pattern is strategically important for building potent and selective inhibitors.
Caption: General synthetic workflow utilizing this compound for kinase inhibitor development.
Expert Insight: The synthesis of many indazole-based kinase inhibitors involves a convergent strategy. First, the indazole core is N-arylated, often with a functionalized aryl halide. This aryl group is then further elaborated using palladium-catalyzed cross-coupling reactions to introduce moieties that target specific pockets in the kinase active site, thereby driving potency and selectivity. The 5-chloro group on the indazole core can enhance binding affinity through favorable interactions and often improves metabolic stability by blocking a potential site of oxidative metabolism.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is derived from the Safety Data Sheet (SDS) for this compound.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Keep container tightly closed.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and strategically designed building block for medicinal chemistry. Its synthesis is accessible through established chemical transformations, and its structure is ideally suited for the development of targeted therapies like kinase inhibitors. This guide provides researchers with the foundational knowledge required to synthesize, characterize, and safely handle this compound, enabling its effective application in the pursuit of novel therapeutic agents.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. cyclicpharma.com [cyclicpharma.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to 5-Chloro-3-methyl-1H-indazole: Properties, Synthesis, and Applications for the Research Scientist
Introduction: The Privileged Indazole Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates due to their favorable interactions with biological targets. The indazole ring system is one such "privileged scaffold."[1][2] Structurally, this bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile building block in drug discovery.[2] It is often employed as a bioisostere for the native indole moiety found in many biological signaling molecules, offering potential improvements in metabolic stability, plasma clearance, and oral bioavailability.[3]
This guide provides an in-depth technical overview of a specific, functionally rich derivative: 5-Chloro-3-methyl-1H-indazole . We will dissect its core physicochemical properties, outline a representative synthetic and characterization workflow, discuss its chemical reactivity and handling, and explore its significance as a strategic building block for researchers in drug development. This document is designed to bridge the gap between catalog data and practical laboratory application, offering field-proven insights for scientists and researchers.
Molecular Identity and Physicochemical Properties
The identity of a chemical compound is fundamentally defined by its structure and resulting physical properties. This compound is a substituted indazole where the benzene ring is chlorinated at position 5, and the pyrazole ring bears a methyl group at position 3.
Caption: Chemical structure of this compound.
The precise substitution pattern is critical as it dictates the molecule's electronic properties, steric profile, and potential for hydrogen bonding, all of which influence its binding affinity to target proteins and overall pharmacological profile.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 945265-09-8 | [][5][6] |
| Molecular Formula | C₈H₇ClN₂ | [6] |
| Molecular Weight | 166.61 g/mol | [6] |
| Physical Form | Solid (predicted) | |
| Melting Point | Data not available. (For comparison, the related 5-Chloro-3-methyl-1H-indole melts at 111-113 °C) | [7] |
| Boiling Point | Data not available. (For comparison, 5-chloro-1H-indazole-3-carboxylic acid boils at 472.1 °C) | [8] |
| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | N/A |
Synthesis and Characterization
The utility of a building block is directly tied to its accessibility and the reliability of its synthesis. While numerous methods exist for constructing the indazole core, a common and effective strategy involves the cyclization of appropriately substituted precursors.[1]
Synthetic Strategy: A Conceptual Workflow
A robust synthetic plan ensures not only a high yield of the desired product but also purity, which is paramount for subsequent applications, especially in drug discovery where impurities can confound biological data. The synthesis of substituted indazoles can often be achieved through transition-metal-free reactions, which are advantageous for their cost-effectiveness and reduced risk of heavy metal contamination in the final product.[1]
Caption: Conceptual workflow for the synthesis and validation of an indazole derivative.
Protocol: A Representative Synthesis of a Substituted 1H-Indazole
The following protocol is a representative example adapted from established literature methods for synthesizing 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.[9] This method is chosen for its broad substrate scope and transition-metal-free conditions.
Objective: To synthesize this compound.
Materials:
-
Precursor 1: N-tosylhydrazone derived from acetone.
-
Precursor 2: 1-Chloro-2,4-dinitrobenzene (as a representative nitroaromatic).
-
Base: Cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon).
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried Schlenk tube is charged with a magnetic stir bar.
-
Reagent Addition: To the tube, add the nitroaromatic precursor (0.3 mmol, 1.0 equiv), the N-tosylhydrazone (0.36 mmol, 1.2 equiv), and cesium carbonate (1.08 mmol, 3.6 equiv).
-
Causality Insight: Cesium carbonate is selected as the base due to its high solubility in DMF and its ability to facilitate the reaction effectively. Its bulk and non-nucleophilic nature minimize competing side reactions.
-
-
Solvent Addition: Under a nitrogen atmosphere, add 2.0 mL of anhydrous DMF.
-
Reaction Conditions: The vessel is sealed and the mixture is stirred at a controlled temperature (e.g., 60-80 °C).
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine to remove DMF and inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography.
Analytical Characterization: A Self-Validating System
Confirmation of the target structure is achieved via a suite of analytical methods. The data obtained should be consistent and complementary, providing a self-validating system to confirm the identity and purity of the synthesized this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Based on related structures, one would anticipate:
-
A singlet for the methyl group (CH₃) protons around δ 2.3-2.5 ppm.[7]
-
A series of signals in the aromatic region (δ 7.0-8.0 ppm) for the three protons on the benzene ring.[10] The coupling patterns (doublets, doublet of doublets) would confirm the 5-chloro substitution pattern.
-
A broad singlet for the N-H proton, the chemical shift of which can be variable and concentration-dependent.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will provide evidence for the carbon framework. Key expected signals include the methyl carbon, six distinct aromatic carbons, and the C3 carbon of the indazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks in an approximate 3:1 ratio, which is definitive proof of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching, and C=C/C=N ring vibrations in the 1400-1600 cm⁻¹ region.[11]
Chemical Reactivity and Handling
Core Reactivity
The indazole ring exhibits a rich and complex reactivity profile.
-
Tautomerism: The 1H-indazole tautomer is generally the most stable and predominant form in solution and the solid state.[2]
-
N-Functionalization: The N-H proton is acidic (pKa ≈ 13.9), making the N1 position a primary site for reactions like alkylation, acylation, and arylation under basic conditions.[2][12] This is a crucial reaction for modulating the pharmacokinetic properties of indazole-based drug candidates.
-
C3-Functionalization: While the N1 position is more nucleophilic, direct functionalization at the C3 position is also a key strategy for elaborating the scaffold and is an active area of synthetic research.[13][14]
Safety and Handling Protocol
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chloro-indazoles indicates that compounds of this class should be handled with care.[15][16] They are often categorized as harmful if swallowed and can cause skin and eye irritation.[16]
Caption: A standard workflow for the safe handling of laboratory chemicals.
Key Handling Precautions:
-
Engineering Controls: Always handle the solid powder or solutions within a certified chemical fume hood to prevent inhalation.[17]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[17]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.
Storage and Stability
For long-term viability, proper storage is essential. Based on supplier recommendations for analogous compounds, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, with temperatures between 2-8°C being ideal.
Significance in Drug Discovery
The true value of this compound lies in its application as a strategic intermediate in the synthesis of pharmacologically active agents.[1]
-
Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. It can form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[2] The substituents at the C3 and C5 positions play a critical role in conferring potency and selectivity.
-
Structure-Activity Relationship (SAR):
-
The 3-methyl group provides a steric and electronic contribution that can enhance binding affinity or block unwanted metabolism at that position.
-
The 5-chloro group is an electron-withdrawing substituent that modulates the electronics of the ring system. It can also fill a hydrophobic pocket in a target protein or serve as a synthetic handle for further chemical modification through cross-coupling reactions.
-
-
Bioisosteric Replacement: As a bioisostere of indole, the indazole scaffold is present in numerous compounds undergoing clinical evaluation.[3] This substitution can overcome liabilities associated with indoles, such as oxidative metabolism, leading to improved drug-like properties.
Conclusion
This compound is more than just a chemical entry in a catalog; it is a highly valuable and strategically designed building block for modern chemical and pharmaceutical research. Its defined structure, accessible synthesis, and versatile reactivity make it an essential tool for scientists developing next-generation therapeutics. Understanding its core physical and chemical properties, as detailed in this guide, empowers researchers to fully leverage its potential in their discovery programs, from initial library synthesis to the optimization of lead candidates.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 945265-09-8 [m.chemicalbook.com]
- 6. cyclicpharma.com [cyclicpharma.com]
- 7. rsc.org [rsc.org]
- 8. echemi.com [echemi.com]
- 9. rsc.org [rsc.org]
- 10. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. soc.chim.it [soc.chim.it]
- 14. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
5-Chloro-3-methyl-1H-indazole molecular structure and weight
An In-Depth Technical Guide to 5-Chloro-3-methyl-1H-indazole: Synthesis, Characterization, and Applications
Foreword for the Modern Researcher
The indazole scaffold stands as a "privileged" structure in medicinal chemistry, a testament to its recurring role in a multitude of biologically active agents. Its unique bicyclic aromatic system, featuring a fusion of benzene and pyrazole rings, offers a versatile template for designing molecules that can interact with a wide array of biological targets, particularly protein kinases. This guide focuses on a key derivative, this compound, a compound of significant interest as a synthetic intermediate in drug discovery programs. We will move beyond a simple recitation of facts to provide a deeper understanding of its synthesis, structural properties, and strategic importance, grounded in the principles of organic and medicinal chemistry.
Section 1: Physicochemical and Structural Properties
This compound is a heterocyclic aromatic compound. The placement of the chloro group at the 5-position and the methyl group at the 3-position significantly influences its electronic properties and steric profile, making it a valuable building block for creating derivatives with specific target affinities.
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 945265-09-8 | [1] |
| Molecular Formula | C₈H₇ClN₂ | |
| Molecular Weight | 166.61 g/mol | |
| Melting Point | 265 °C (recrystallized from ethanol) | [2][3] |
| Boiling Point | 318.6 ± 22.0 °C (Predicted) | [3] |
| Density | 1.351 g/cm³ (Predicted) | [3] |
| IUPAC Name | This compound |
Molecular Structure:
(Note: An illustrative, non-interactive image of the molecular structure would be placed here.)
The structure is characterized by the 1H-indazole tautomer, which is generally the more thermodynamically stable form. The nitrogen at position 1 (N1) bears a hydrogen atom, which can be readily substituted, providing a key handle for derivatization in synthetic workflows.
Section 2: Synthesis Methodology
Conceptual Workflow: Hydrazone Formation and Cyclization
The core of the synthesis relies on two fundamental steps:
-
Hydrazone Formation: The reaction begins with the condensation of a ketone (1-(5-chloro-2-hydrazinylphenyl)ethan-1-one) with a hydrazine source. This is a classic carbonyl chemistry reaction.
-
Intramolecular Cyclization: The resulting hydrazone intermediate undergoes an intramolecular electrophilic aromatic substitution-type reaction, where the terminal nitrogen attacks the aromatic ring to form the pyrazole ring system of the indazole core. This is often promoted by acid or heat.
References
Unraveling the Anticancer Potential of 5-Chloro-3-methyl-1H-indazole: A Mechanistic Whitepaper
For Immediate Release
[City, State] – [Date] – This technical guide delves into the hypothesized mechanism of action of 5-Chloro-3-methyl-1H-indazole in cancer cells. While direct comprehensive studies on this specific molecule are emerging, this document synthesizes current knowledge from structurally similar indazole and 5-chloro-indole derivatives to propose a scientifically grounded framework for its anticancer activity. This whitepaper is intended for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors used in cancer therapy.[1][2] This guide posits that this compound likely exerts its anticancer effects through a multi-pronged mechanism centered on the inhibition of key oncogenic kinases, leading to the induction of apoptosis and cell cycle arrest. This hypothesis is built upon extensive research into analogous compounds that consistently demonstrate these activities. The subsequent sections will elaborate on the putative molecular targets, the downstream signaling consequences, and the experimental methodologies required to validate this proposed mechanism of action.
The Indazole Core: A Proven Pharmacophore in Oncology
Indazole-containing molecules have a well-established track record as potent anticancer agents.[2] Their rigid bicyclic structure allows for precise orientation of substituents to interact with the ATP-binding pockets of various protein kinases, leading to their inhibition.[1] Marketed drugs such as Axitinib and Pazopanib, which are indazole derivatives, underscore the clinical significance of this chemical class.[1] The introduction of a chloro group at the 5-position and a methyl group at the 3-position of the indazole ring in this compound is anticipated to modulate its binding affinity and selectivity for specific kinase targets.
Hypothesized Mechanism of Action: A Dual Assault on Cancer Cells
Based on the established activities of structurally related compounds, we propose a dual mechanism of action for this compound:
-
Kinase Inhibition: The primary mode of action is likely the inhibition of one or more protein kinases crucial for cancer cell survival and proliferation. Potential targets include Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and other serine/threonine kinases.[1]
-
Induction of Apoptosis: The downstream consequence of kinase inhibition is the activation of the intrinsic apoptotic pathway.
Putative Molecular Targets: The Kinase Connection
The indazole nucleus is a well-recognized "hinge-binding" motif, enabling potent inhibition of various kinases.[3] Studies on similar 5-chloro-indole derivatives have demonstrated potent inhibition of EGFR.[4] Furthermore, various indazole derivatives have shown inhibitory activity against a spectrum of oncogenic kinases, including BCR-ABL, FLT3, and PDGFRα.[5][6] It is plausible that this compound targets a similar profile of kinases, thereby disrupting the signaling cascades that drive tumor growth.
Signaling Pathways to Cell Death: The Apoptotic Cascade
Inhibition of pro-survival signaling pathways by this compound is expected to trigger apoptosis. Research on analogous indazole compounds has consistently shown an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the execution of apoptosis.[4] Specifically, the activation of caspase-3, a key executioner caspase, is a frequently observed outcome.[4][7]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
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5-Chloro-3-methyl-1H-indazole: A Linchpin in Modern Medicinal Chemistry
A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals
The indazole nucleus is a prominent heterocyclic scaffold that has garnered immense attention in medicinal chemistry due to its versatile biological activities.[1][2] As a "privileged structure," its derivatives have been successfully developed into a range of therapeutics, particularly in oncology.[1] Among the vast library of indazole-based building blocks, 5-Chloro-3-methyl-1H-indazole stands out as a crucial starting material for the synthesis of complex, biologically active molecules. This guide provides an in-depth review of its synthesis, properties, and applications, with a focus on its role in the development of targeted kinase inhibitors.
The Indazole Scaffold: A Foundation for Kinase Inhibition
The 1H-indazole core is a bioisostere of purine, which allows it to mimic the adenine base of ATP and interact with the hinge region of the ATP-binding pocket of kinases.[3] This interaction is a cornerstone of its efficacy as a kinase inhibitor. The strategic placement of substituents on the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-chloro and 3-methyl substitutions on the indazole ring of the title compound provide a unique combination of electronic and steric properties that are advantageous for the synthesis of targeted therapeutics.
Synthesis of this compound
While various methods exist for the synthesis of the indazole core, a common and effective strategy for preparing 3-methyl-1H-indazoles involves the cyclization of an appropriately substituted hydrazone. A general representation of this synthetic approach is outlined below.
References
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- 3. caribjscitech.com [caribjscitech.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted 1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole core, a bicyclic aromatic heterocycle, has emerged from a rich history of chemical synthesis to become a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," forming the basis of numerous therapeutic agents across a spectrum of diseases. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted 1H-indazoles, details key synthetic methodologies from classical to contemporary, and examines their profound impact on drug discovery, with a focus on mechanism of action and structure-activity relationships.
I. Genesis of a Scaffold: The Historical Unveiling of 1H-Indazoles
The journey of the indazole ring system began in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The pioneering work of German chemist Emil Fischer laid the foundation for what would become a vast and intricate field of study.
The Dawn of Indazole Chemistry: Fischer's Contribution
In a seminal publication in 1883, Emil Fischer reported the synthesis of a derivative of the indazole family, marking the first recorded entry into this class of compounds. While not the parent 1H-indazole itself, Fischer's work on the cyclization of ortho-hydrazinocinnamic acid derivatives was a critical first step, demonstrating the feasibility of constructing this novel bicyclic system. This early work, born from the systematic investigation of hydrazine derivatives, opened the door for future explorations into the synthesis and properties of indazoles.
Foundational Syntheses: The Classical Era
Following Fischer's initial discovery, the late 19th and early 20th centuries saw the development of several named reactions that became the bedrock of indazole synthesis for decades. These methods, while foundational, often required harsh reaction conditions and offered limited scope for substitution.
The Jacobsen Indazole Synthesis (1893): This method provides a direct route to the 1H-indazole core through the diazotization of N-acyl-o-toluidines. The reaction proceeds via the formation of a diazonium salt, followed by an intramolecular cyclization. The acidity of the medium plays a crucial role in the success of this reaction, with stronger acids generally favoring the cyclization.
Experimental Protocol: Jacobsen Indazole Synthesis
-
Step 1: Acetylation of o-Toluidine: o-Toluidine is acetylated using acetic anhydride to form N-acetyl-o-toluidine. This protects the amino group and provides the necessary precursor for diazotization.
-
Step 2: Diazotization: The N-acetyl-o-toluidine is dissolved in a cold solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and treated with a solution of sodium nitrite at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Step 3: Cyclization: The reaction mixture is then gently warmed, allowing the intramolecular cyclization to occur, leading to the formation of the 1H-indazole ring.
-
Step 4: Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by recrystallization or chromatography.
The von Auwers Indazole Synthesis: This method involves the rearrangement of 2-acylphenylhydrazines to form 1H-indazoles. The reaction is typically acid-catalyzed and proceeds through a cyclization and dehydration mechanism. The nature of the acyl group can influence the reaction conditions and the final product.
The Davis-Beirut Reaction: While primarily known for the synthesis of 2H-indazoles, modifications of the Davis-Beirut reaction can also provide access to the 1H-indazole scaffold. The reaction involves the base-catalyzed cyclization of o-nitrobenzylamines. The mechanism proceeds through the formation of a key o-nitrosobenzylidene imine intermediate, which then undergoes an N-N bond-forming heterocyclization.[1][2][3]
II. The Modern Synthesis Toolbox: Innovation and Efficiency
The limitations of classical methods, such as harsh conditions, low yields, and limited functional group tolerance, spurred the development of more sophisticated and versatile synthetic strategies in the latter half of the 20th century and into the 21st century. The advent of transition-metal catalysis, in particular, has revolutionized the synthesis of substituted 1H-indazoles, offering unprecedented control over regioselectivity and substrate scope.
A. Palladium-Catalyzed Cross-Coupling and C-H Activation Strategies
Palladium catalysis has become an indispensable tool for the construction of complex organic molecules, and the synthesis of 1H-indazoles is no exception. These methods often involve the formation of key C-N or N-N bonds under mild and efficient conditions.
Intramolecular Amination of Hydrazones: A powerful strategy for the synthesis of 3-substituted 1H-indazoles involves the palladium-catalyzed intramolecular C-H activation and amination of benzophenone tosylhydrazones.[4][5] This reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, in the presence of an oxidant. The mechanism is believed to involve the directed C-H activation of the aryl ring, followed by intramolecular amination to form the indazole ring.[6]
Experimental Protocol: Palladium-Catalyzed Intramolecular Amination of Hydrazones
-
Step 1: Hydrazone Formation: The appropriate benzophenone is reacted with tosylhydrazine to form the corresponding tosylhydrazone.
-
Step 2: Cyclization: The tosylhydrazone is dissolved in a suitable solvent (e.g., DMSO) and treated with a catalytic amount of a palladium(II) salt (e.g., Pd(OAc)₂) and an oxidant (e.g., Cu(OAc)₂ and AgOCOCF₃). The reaction is typically heated to facilitate the C-H activation and cyclization.
-
Step 3: Work-up and Purification: After completion, the reaction is worked up by extraction, and the desired 3-substituted 1H-indazole is purified by column chromatography.
B. Rhodium-Catalyzed C-H Activation and Annulation
Rhodium catalysts have also emerged as powerful tools for the synthesis of indazoles through C-H activation pathways. These reactions often exhibit high regioselectivity and functional group tolerance.
Annulation of Azobenzenes with Aldehydes: A notable example is the rhodium(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes to afford N-aryl-2H-indazoles, which can be further functionalized to 1H-indazoles.[7][8] The reaction is initiated by the rhodium-catalyzed C-H activation of the azobenzene, followed by insertion of the aldehyde and subsequent cyclization.[9]
Azobenzene [label="Azobenzene"]; Aldehyde [label="Aldehyde"]; Rh_Catalyst [label="[Rh(III)] Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Rhodacyclic Intermediate"]; Intermediate2 [label="Aldehyde Insertion Product"]; Indazole [label="N-Aryl-2H-Indazole"];
Azobenzene -> Intermediate1 [label="C-H Activation"]; Rh_Catalyst -> Intermediate1; Intermediate1 -> Intermediate2 [label="Aldehyde Insertion"]; Aldehyde -> Intermediate2; Intermediate2 -> Indazole [label="Cyclization & Aromatization"]; }
C. Cycloaddition Reactions
[3+2] Cycloaddition reactions have provided a convergent and efficient route to the 1H-indazole core. These methods involve the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring of the indazole system.
Arynes and Hydrazones/Nitrile Imines: The reaction of in situ generated arynes with hydrazones or nitrile imines offers a rapid and versatile method for the synthesis of substituted 1H-indazoles. The aryne acts as the two-atom component, while the hydrazone or nitrile imine provides the three-atom fragment. This approach allows for the introduction of a wide range of substituents at various positions of the indazole ring.
Start [label="Starting Materials\n(e.g., o-toluidine, benzophenone)"]; Reaction [label="Chemical Synthesis\n(e.g., Jacobsen, Pd-catalyzed)"]; Workup [label="Reaction Work-up\n(Extraction, Washing)"]; Purification [label="Purification\n(Chromatography, Recrystallization)"]; Analysis [label="Characterization\n(NMR, MS, HPLC)"]; Final [label="Pure Substituted\n1H-Indazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction [label="Reagents & Conditions"]; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> Final; }
III. The Privileged Scaffold in Action: Medicinal Chemistry of 1H-Indazoles
The unique structural features of the 1H-indazole ring, including its ability to act as a hydrogen bond donor and acceptor, and its bioisosteric relationship with the indole nucleus, have made it a highly sought-after scaffold in drug discovery. A multitude of substituted 1H-indazoles have been developed as potent and selective inhibitors of various biological targets, leading to the approval of several life-saving drugs.
A. Indazoles as Kinase Inhibitors in Oncology
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 1H-indazole scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors.
Axitinib (Inlyta®): A VEGFR Inhibitor: Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[10][11] By blocking the ATP-binding site of these receptors, axitinib inhibits downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[12] Axitinib is approved for the treatment of advanced renal cell carcinoma.
VEGF [label="VEGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR"]; Axitinib [label="Axitinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PI3K [label="PI3K"]; RAS [label="RAS"]; PKC [label="PKC"]; AKT [label="AKT"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; Angiogenesis [label="Angiogenesis, Cell Proliferation,\nCell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
VEGF -> VEGFR; Axitinib -> VEGFR [label="Inhibits", arrowhead=tee]; VEGFR -> PLCg; VEGFR -> PI3K; VEGFR -> RAS; PLCg -> PKC; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; PKC -> Angiogenesis; AKT -> Angiogenesis; ERK -> Angiogenesis; }
Niraparib (Zejula®): A PARP Inhibitor: Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are involved in DNA repair.[13][14] In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[15] Niraparib is used for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.
SSB [label="Single-Strand DNA Break"]; PARP [label="PARP"]; Niraparib [label="Niraparib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BER [label="Base Excision Repair"]; DSB [label="Double-Strand DNA Break\n(during replication)"]; HR [label="Homologous Recombination\n(BRCA1/2 proficient)"]; Cell_Death [label="Cell Death\n(BRCA1/2 deficient)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
SSB -> PARP [label="Recruitment"]; Niraparib -> PARP [label="Inhibits & Traps", arrowhead=tee]; PARP -> BER; BER -> DNA_Repair; SSB -> DSB [label="Replication Fork Collapse"]; DSB -> HR; HR -> DNA_Repair; DSB -> Cell_Death [label="Synthetic Lethality"]; }
B. Indazoles in Other Therapeutic Areas
The versatility of the 1H-indazole scaffold extends beyond oncology. Substituted indazoles have shown promise in a variety of other therapeutic areas.
Granisetron (Kytril®): A 5-HT₃ Receptor Antagonist: Granisetron is a selective antagonist of the serotonin 5-HT₃ receptor.[16][17] These receptors are involved in the vomiting reflex, and their blockade by granisetron makes it an effective antiemetic agent, particularly for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy.[18]
Serotonin [label="Serotonin (5-HT)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="5-HT3 Receptor"]; Granisetron [label="Granisetron", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vagal_Afferents [label="Vagal Afferents"]; CTZ [label="Chemoreceptor Trigger Zone"]; Vomiting_Center [label="Vomiting Center"]; Emesis [label="Nausea & Vomiting", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Serotonin -> Receptor; Granisetron -> Receptor [label="Antagonizes", arrowhead=tee]; Receptor -> Vagal_Afferents; Receptor -> CTZ; Vagal_Afferents -> Vomiting_Center; CTZ -> Vomiting_Center; Vomiting_Center -> Emesis; }
Quantitative Data on the Bioactivity of 1H-Indazole Derivatives
The following table summarizes the in vitro antiproliferative activity of selected 1H-indazole derivatives against various human cancer cell lines, highlighting the potent cytotoxicity of this class of compounds.[19][20][21][22]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indazole Derivative A | A549 (Lung) | 5.19 ± 0.29 | [19] |
| K562 (Leukemia) | 8.21 ± 0.56 | [19] | |
| PC-3 (Prostate) | 6.12 ± 0.10 | [19] | |
| Hep-G2 (Liver) | 5.62 ± 1.76 | [19] | |
| Indazole Derivative B | A-549 (Lung) | 0.80 ± 0.12 | [20] |
| MCF-7 (Breast) | 1.50 ± 0.25 | [20] | |
| Panc-1 (Pancreatic) | 3.20 ± 0.45 | [20] | |
| HT-29 (Colon) | 3.90 ± 0.50 | [20] | |
| Indazole Derivative C | K562 (Leukemia) | 5.15 | [21] |
| A549 (Lung) | > 50 | [21] | |
| PC-3 (Prostate) | > 50 | [21] | |
| Hep-G2 (Liver) | > 50 | [21] | |
| Indazole Derivative D | MCF-7 (Breast) | <0.1 | [22] |
| A549 (Lung) | <0.1 | [22] |
IV. Conclusion and Future Perspectives
From its humble beginnings in the 19th century, the 1H-indazole scaffold has undergone a remarkable transformation, evolving from a synthetic curiosity to a cornerstone of modern drug discovery. The development of innovative synthetic methodologies, particularly those based on transition-metal catalysis, has provided chemists with the tools to construct a vast array of substituted indazoles with unprecedented efficiency and control. This has, in turn, fueled the discovery of numerous clinically important drugs that target a wide range of diseases.
The future of 1H-indazole chemistry remains bright. The continued exploration of novel synthetic methods, including C-H activation and functionalization, will undoubtedly lead to the discovery of even more efficient and sustainable routes to this privileged scaffold. Furthermore, the application of computational chemistry and machine learning will accelerate the design and optimization of new indazole-based drug candidates with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease continues to grow, the versatile and enduring 1H-indazole scaffold is poised to play an even more significant role in the development of the next generation of life-saving medicines.
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- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
5-Chloro-3-methyl-1H-indazole: A Bioisosteric Master Key for Unlocking Novel Kinase Inhibitor Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the indole scaffold has long been a cornerstone in the design of kinase inhibitors. However, its inherent metabolic liabilities often present significant hurdles in drug development. This guide introduces 5-Chloro-3-methyl-1H-indazole as a strategic bioisosteric replacement for the indole moiety. We will explore the chemical rationale, synthesis, and comparative advantages of this substitution, providing a technical framework for its application in the design of next-generation kinase inhibitors with enhanced drug-like properties.
The Indole Enigma in Kinase Inhibition and the Rise of Bioisosterism
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1] Its planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an effective pharmacophore for engaging the ATP-binding site of kinases.
However, the indole nucleus is often susceptible to oxidative metabolism, primarily at the C2 and C3 positions of the pyrrole ring. This metabolic instability can lead to poor pharmacokinetic profiles, including high clearance and the formation of reactive metabolites. To overcome these limitations, medicinal chemists often turn to the principle of bioisosterism, the replacement of a functional group with another that retains the desired biological activity while improving physicochemical or pharmacokinetic properties.[2]
Indazoles have emerged as highly effective bioisosteres of indoles.[3] The replacement of the CH group at the 1-position of the indole with a nitrogen atom to form the indazole ring system can significantly alter the molecule's electronic properties and metabolic stability, often for the better.[4]
This guide focuses on a specific and highly valuable indazole analog: This compound . We will dissect its unique properties and demonstrate its potential as a superior alternative to the traditional indole scaffold in kinase inhibitor design.
Unveiling this compound: A Comparative Analysis
The strategic placement of the chloro and methyl groups on the indazole core imparts a unique set of physicochemical properties that are advantageous for drug design.
Physicochemical Properties: A Head-to-Head Comparison
While direct experimental data for a single compound and its exact this compound bioisostere is not always available in a single publication, we can compile and compare the properties of representative indole and 5-chloro-indazole cores.
| Property | Indole | 5-Chloro-1H-indazole | This compound (Predicted) | Rationale for Advantage |
| Molecular Weight | 117.15 g/mol | 152.58 g/mol [5] | 166.61 g/mol | Minimal increase in molecular weight, adhering to principles of ligand efficiency. |
| logP (Lipophilicity) | ~2.1 | ~2.8[5] | ~2.5-3.0 | The chloro group increases lipophilicity, which can enhance membrane permeability and cell penetration. |
| pKa (Acidity of N-H) | ~17 | ~13.9 | ~13.20[6] | The indazole N-H is more acidic than the indole N-H, which can alter hydrogen bonding interactions with the target protein. |
| Metabolic Stability | Prone to oxidation | Generally more resistant to oxidative metabolism | The 3-methyl group can block a potential site of metabolism, further enhancing stability. |
The increased lipophilicity and altered pKa of this compound can lead to improved target engagement and a more favorable pharmacokinetic profile.
Structural and Electronic Rationale
The substitution of a carbon atom in the five-membered ring of indole with a nitrogen atom to form indazole has profound electronic consequences. The indazole ring is more electron-deficient than the indole ring, which can influence its interaction with the kinase hinge region. The 5-chloro substituent further modulates the electronic character of the aromatic ring through its electron-withdrawing inductive effect.
Synthesis of this compound: A Practical Approach
Proposed Synthetic Protocol
Step 1: Diazotization of 4-chloro-2-ethylaniline
-
Dissolve 4-chloro-2-ethylaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete diazotization.
Step 2: Intramolecular Cyclization (Jacobsen Indazole Synthesis)
-
Slowly warm the solution containing the diazonium salt to room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC until the starting material is consumed. The cyclization is often accompanied by the evolution of nitrogen gas.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data would include characteristic signals for the aromatic protons, the methyl group, and the N-H proton, as well as a molecular ion peak corresponding to the correct mass.
A Case Study: Bioisosteric Replacement in a Hypothetical Kinase Inhibitor
To illustrate the practical application of this compound, let's consider a hypothetical kinase inhibitor based on an indole scaffold.
Parent Indole-based Inhibitor (Compound A)
Imagine a potent kinase inhibitor, "IndoKinib," with an IC50 of 10 nM against a target kinase. However, it suffers from rapid metabolic degradation, leading to a short half-life in vivo.
Bioisosteric Analog (Compound B)
By replacing the indole core of IndoKinib with this compound, we generate "IndazoKinib."
Visualizing the Bioisosteric Switch
Caption: Bioisosteric replacement of an indole core with this compound.
Predicted Advantages of "IndazoKinib"
-
Improved Metabolic Stability: The indazole core is inherently more resistant to oxidative metabolism. The 3-methyl group further blocks a potential site of oxidation.
-
Enhanced Potency: The altered electronic properties and hydrogen bonding capacity of the indazole N-H may lead to a more favorable interaction with the kinase hinge region, potentially increasing potency.
-
Favorable Pharmacokinetics: The combination of increased metabolic stability and potentially enhanced cell permeability due to the chloro group could lead to improved oral bioavailability and a longer half-life.
Experimental Workflow for Comparative Evaluation
To empirically validate the advantages of the bioisosteric switch, a series of in vitro and in vivo experiments are necessary.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Recombinant target kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., HEPES buffer with MgCl₂, DTT, and a surfactant)
-
Test compounds (IndoKinib and IndazoKinib) dissolved in DMSO
-
Detection reagents (e.g., phosphospecific antibody and a secondary detection system)
-
Microtiter plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the kinase and peptide substrate to the wells of the microtiter plate.
-
Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagents to quantify the amount of phosphorylated substrate.
-
Measure the signal using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for Comparative Biological Evaluation
Caption: Experimental workflow for the comparative evaluation of indole vs. indazole bioisosteres.
Conclusion: A Call to Innovation
This compound represents a powerful and underutilized tool in the medicinal chemist's arsenal. Its favorable physicochemical properties and enhanced metabolic stability make it an attractive bioisosteric replacement for the indole scaffold in the design of novel kinase inhibitors. By providing a practical synthetic route and a clear experimental framework for its evaluation, this guide aims to empower researchers to explore the full potential of this versatile building block. The strategic implementation of this compound in drug discovery programs has the potential to accelerate the development of safer and more effective targeted therapies.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 945265-09-8 [m.chemicalbook.com]
Spectroscopic Blueprint of 5-Chloro-3-methyl-1H-indazole: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Chloro-3-methyl-1H-indazole (CAS No. 945265-09-8).[1] As a key heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of its spectral properties is paramount for unambiguous identification, purity assessment, and structural elucidation in research and development settings. Due to the limited availability of public, peer-reviewed experimental spectra for this specific molecule, this guide leverages expert analysis of closely related analogues and predictive methodologies to establish a reliable spectroscopic blueprint. We will dissect the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for researchers and drug development professionals.
Introduction: The Indazole Core and the Need for Spectroscopic Rigor
The indazole moiety is a privileged bicyclic heteroaromatic system, serving as the core of numerous pharmacologically active agents, including kinase inhibitors and anti-emetics. The specific substitution pattern of this compound imparts a unique combination of lipophilicity and electronic properties, making it a valuable building block in drug discovery pipelines.
Accurate characterization of such molecules is the bedrock of scientific integrity. Spectroscopic techniques provide a non-destructive window into the molecular architecture, confirming identity and ensuring the purity of materials used in further studies. This guide establishes the expected spectroscopic signature of this compound, empowering scientists to confidently identify and utilize this compound.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard IUPAC numbering system for the indazole ring is employed. The chlorine atom is positioned at C5, and the methyl group is at C3.
Caption: Molecular structure and IUPAC numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The following predictions are based on established substituent effects on the indazole scaffold, drawing from data on related compounds such as 5-chloro-1H-indazole and 3-methyl-1H-indazole.[2][3]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons, the methyl group protons, and the N-H proton. The solvent of choice for analysis would typically be deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N1-H | 10.0 - 12.5 | Broad Singlet | - | Typical for indazole N-H protons; exchangeable with D₂O. |
| H7 | ~7.65 | Doublet | J ≈ 0.9 Hz | Exhibits a small meta-coupling to H6. |
| H4 | ~7.55 | Doublet | J ≈ 8.8 Hz | Ortho-coupling to H6. |
| H6 | ~7.20 | Doublet of Doublets | J ≈ 8.8, 0.9 Hz | Ortho-coupling to H4 and meta-coupling to H7. |
| 3-CH₃ | ~2.50 | Singlet | - | Aliphatic methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the seven carbons of the bicyclic core and the one methyl carbon. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms and the electron-donating nature of the methyl group.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~144 | Carbon bearing the methyl group, deshielded by adjacent nitrogen. |
| C7a | ~140 | Bridgehead carbon adjacent to N1. |
| C3a | ~129 | Bridgehead carbon adjacent to C3. |
| C5 | ~127 | Carbon directly attached to the electronegative chlorine atom. |
| C4 | ~122 | Aromatic carbon ortho to the chloro substituent. |
| C6 | ~121 | Aromatic carbon meta to the chloro substituent. |
| C7 | ~111 | Aromatic carbon shielded by the pyrazole ring. |
| 3-CH₃ | ~12 | Typical chemical shift for a methyl group on an sp² carbon. |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Signal average for 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment (e.g., using a zgpg30 pulse program).
-
Set a spectral width of approximately 240 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Signal average for 1024 scans or more to obtain sufficient signal intensity.
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C). Phase and baseline correct the spectra. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by absorptions corresponding to N-H, C-H, C=C/C=N, and C-Cl bonds.
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Comments |
| 3200 - 2900 | N-H Stretch | Medium, Broad | Characteristic of the indazole N-H group. Broadness is due to hydrogen bonding.[4][5] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Typical for C-H bonds on the benzene ring.[6] |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium to Weak | Corresponds to the methyl group C-H bonds.[6] |
| 1620 - 1450 | C=C and C=N Ring Stretch | Strong to Medium | Multiple bands are expected from the stretching of the bicyclic aromatic system.[5] |
| ~1100 - 1000 | C-Cl Stretch | Strong | Characteristic absorption for an aryl chloride. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. For this compound, electron ionization (EI) would be a common technique.
Molecular Weight:
-
Monoisotopic Mass: 166.0298 Da (for C₈H₇³⁵ClN₂)
-
Average Mass: 166.61 g/mol
The mass spectrum is expected to show a distinct molecular ion peak (M⁺˙). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.
Predicted Mass Spectrum Data
| m/z Value | Proposed Fragment | Comments |
| 166 / 168 | [C₈H₇ClN₂]⁺˙ | Molecular ion (M⁺˙), showing the characteristic 3:1 isotopic ratio for chlorine. |
| 151 / 153 | [C₇H₄ClN₂]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 125 / 127 | [C₇H₄Cl]⁺ | Loss of N₂ from the [M-CH₃]⁺ fragment. |
| 115 | [C₈H₇N]⁺ | Loss of HCN from the [M-Cl]⁺ fragment. |
Proposed Fragmentation Pathway
The fragmentation of indazoles under EI conditions is often initiated by the loss of stable small molecules or radicals. A plausible pathway for this compound is outlined below.
Caption: Proposed electron ionization fragmentation pathway for this compound.
Conclusion
This technical guide establishes a detailed and scientifically grounded spectroscopic profile for this compound. By integrating predictive methods with empirical data from structurally related analogues, we have provided a comprehensive set of expected values and interpretive insights for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This document serves as an essential reference for researchers, enabling confident identification and characterization of this important heterocyclic compound in a variety of scientific applications.
References
- 1. This compound CAS#: 945265-09-8 [m.chemicalbook.com]
- 2. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indazole(271-44-3) IR Spectrum [chemicalbook.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
The Indazole Scaffold: A Technical Guide to Unlocking the Therapeutic Potential of 5-Chloro-3-methyl-1H-indazole
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This technical guide explores the potential therapeutic targets of a specific, yet under-investigated derivative, 5-Chloro-3-methyl-1H-indazole. While direct biological evaluations of this precise molecule are not extensively reported in publicly available literature, this document serves as an in-depth guide for researchers and drug development professionals by extrapolating from the well-documented activities of structurally related indazole analogues. We will delve into the key signaling pathways and molecular targets implicated in the therapeutic effects of indazoles, providing a robust framework for initiating research into this compound. This guide will cover potential applications in oncology, neurological disorders, and infectious diseases, complete with detailed experimental protocols and workflow diagrams to empower your research endeavors.
Introduction: The Promise of the Indazole Core
Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[3] Their structure, which can be considered a bioisostere of indole, allows them to interact with a wide range of biological targets, including protein kinases, enzymes, and receptors.[4] Several indazole-containing drugs are already in clinical use, such as the antiemetic granisetron and the non-steroidal anti-inflammatory drug benzydamine.[4][5] The diverse pharmacological profile of indazole derivatives, including anticancer, anti-inflammatory, antibacterial, and neurological activities, underscores the immense potential of this chemical class.[2][3][6]
This guide focuses on the untapped potential of this compound. The strategic placement of a chloro group at the 5-position and a methyl group at the 3-position can significantly influence the compound's physicochemical properties and its interaction with biological targets. By examining the established activities of closely related analogues, we can construct a predictive framework for the therapeutic applications of this specific molecule.
Potential Therapeutic Arenas and Molecular Targets
Based on the extensive research on indazole derivatives, we can hypothesize several key therapeutic areas where this compound could exhibit significant activity.
Oncology: Targeting Aberrant Cell Signaling
The indazole scaffold is a cornerstone in the development of modern cancer therapeutics, particularly as inhibitors of protein kinases that drive tumor growth and proliferation.[7][8]
Numerous indazole derivatives have been identified as potent inhibitors of various protein kinases. The general mechanism involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting oncogenic signaling cascades.
Potential Kinase Targets:
-
BCR-ABL: A key driver in chronic myeloid leukemia (CML). Indazole derivatives have shown potent inhibitory activity against both wild-type and mutant forms of BCR-ABL.[3][9]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Indazole-based compounds have been developed as effective FGFR inhibitors.[3][7]
-
Polo-like Kinase 4 (PLK4): A critical regulator of centrosome duplication, making it an attractive target for cancer therapy. Novel indazole-based PLK4 inhibitors have demonstrated exceptional potency.[10]
-
Glycogen Synthase Kinase-3 (GSK-3): Implicated in various cellular processes, including cell proliferation and survival. 5-substituted indazole derivatives have been explored as GSK-3 inhibitors.[7]
Experimental Workflow: Kinase Inhibition Assay
A common method to determine the inhibitory potential of a compound against a specific kinase is a biochemical kinase assay.
References
- 1. japsonline.com [japsonline.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: A Validated Protocol for the Synthesis of 5-Chloro-3-methyl-1H-indazole
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 5-Chloro-3-methyl-1H-indazole, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous therapeutic agents, and this specific chloro- and methyl-substituted variant serves as a crucial intermediate for creating diverse compound libraries. This protocol details a robust and reproducible method starting from the readily available precursor, 4-chloro-2-ethylaniline, proceeding through an intramolecular cyclization pathway. We will elaborate on the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and offer a guide for troubleshooting common issues.
Introduction and Scientific Context
The indazole ring system, a bicyclic heteroaromatic compound, is a bioisostere of indole and is integral to a wide array of pharmacologically active molecules.[1] Its derivatives are found in FDA-approved drugs such as the antiemetic Granisetron, the oncology drug Pazopanib, and the PARP inhibitor Niraparib.[2] The unique electronic properties and hydrogen bonding capabilities of the indazole nucleus allow it to interact with various biological targets, making it a cornerstone in the design of novel therapeutics.
The synthesis of substituted indazoles is therefore of paramount importance. Classical methods often involve the cyclization of ortho-substituted anilines.[3] The protocol described herein adapts the principles of the Jacobson indazole synthesis, which involves the diazotization or nitrosation of an N-acylated o-alkylaniline followed by intramolecular cyclization. This approach provides a reliable and scalable route to the target compound, this compound.
Reaction Mechanism and Rationale
The synthesis proceeds in a one-pot, multi-step sequence starting from 4-chloro-2-ethylaniline. The chosen pathway is designed to ensure regioselective formation of the desired indazole isomer.
The core transformation involves three key stages:
-
N-Acetylation: The amino group of the starting material, 4-chloro-2-ethylaniline, is first protected by acetylation with acetic anhydride. This step serves two purposes: it prevents unwanted side reactions at the nitrogen atom and activates the molecule for the subsequent nitrosation.
-
Nitrosation: An alkyl nitrite, such as isoamyl nitrite, is introduced to generate a reactive N-nitroso intermediate in situ. This is a critical step that sets the stage for cyclization.
-
Cyclization and Aromatization: The N-nitroso compound undergoes an intramolecular cyclization. The ethyl group's methylene carbon attacks the nitroso nitrogen, leading to the formation of the five-membered pyrazole ring fused to the benzene ring. Subsequent elimination of water and deacetylation under basic conditions yields the stable, aromatic this compound product.
Below is a diagram illustrating the proposed reaction pathway.
Caption: Proposed reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be adjusted as needed. Strict adherence to anhydrous conditions is not critical for the initial steps, but moisture should be avoided during the work-up to ensure efficient extraction and drying.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Wt. | Recommended Purity | Notes |
| 4-Chloro-2-ethylaniline | 2051-58-3 | 155.63 | >97% | |
| Potassium Acetate | 127-08-2 | 98.14 | >99% | Anhydrous |
| Acetic Anhydride | 108-24-7 | 102.09 | >98% | |
| Isoamyl Nitrite | 110-46-3 | 117.15 | >97% | Stabilized |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 | ACS Grade | Stabilized with ethanol |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ACS Grade | |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 23.95 | >98% | |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | |
| Anhydrous MgSO₄ / Na₂SO₄ | 7487-88-9 | 120.37 | ACS Grade | For drying |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer
-
Thermometer and heating mantle
-
Condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, add 4-chloro-2-ethylaniline (7.78 g, 50.0 mmol) and potassium acetate (5.89 g, 60.0 mmol). Add chloroform (85 mL) to the flask.
-
Acetylation: Cool the stirred mixture to 0°C using an ice bath. Slowly add acetic anhydride (14.2 mL, 150.0 mmol) dropwise over 5-10 minutes, ensuring the internal temperature does not exceed 10°C.
-
Warming and Nitrosation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Following this, heat the reaction mixture to 60°C using a heating mantle. Once at temperature, add isoamyl nitrite (13.3 mL, 100.0 mmol) dropwise over 15 minutes.
-
Reaction Monitoring: Maintain the reaction at 60°C and stir overnight (approx. 12-16 hours). The reaction progress can be monitored by TLC (eluent: 30% Ethyl Acetate in Hexanes). The starting aniline should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up and Deacetylation: After the reaction is complete, cool the mixture to 0°C. Carefully add deionized water (50 mL) followed by THF (100 mL). Add solid lithium hydroxide (14.4 g, 300 mmol, monohydrate) portion-wise, ensuring the temperature remains below 10°C. Stir the resulting biphasic mixture vigorously at 0°C for 3 hours to facilitate deacetylation.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water (150 mL) and extract the product with ethyl acetate (2 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water (100 mL) and brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes). The final product, this compound, should be obtained as a solid. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions and Waste Disposal
Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this procedure.
-
General Handling: All operations should be performed inside a certified chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5]
-
Chemical Hazards:
-
This compound: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[4]
-
4-Chloro-2-ethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.
-
Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage.
-
Chloroform: Harmful if swallowed. Suspected of causing cancer. Causes skin and serious eye irritation.
-
Isoamyl Nitrite: Highly flammable liquid and vapor. Harmful if inhaled.
-
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air.[5] In all cases of significant exposure, seek immediate medical attention.
-
Waste Disposal: All organic and chlorinated waste must be collected in a designated, properly labeled hazardous waste container. Aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines.
Experimental Workflow and Data Analysis
The overall process from setup to analysis is summarized in the workflow diagram below.
Caption: High-level workflow for the synthesis and analysis of this compound.
Expected Results:
-
Yield: Typical yields for this reaction range from 65% to 80% after purification.
-
Appearance: Off-white to light brown solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methyl group (around δ 2.4-2.5 ppm), aromatic protons in the δ 7.0-8.0 ppm region, and a broad singlet for the N-H proton (typically > δ 12.0 ppm).
-
Mass Spectrometry (ESI+): A prominent peak corresponding to [M+H]⁺ should be observed.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete nitrosation. 2. Isoamyl nitrite has degraded. | 1. Ensure the reaction temperature is maintained at 60°C. 2. Use a fresh bottle of stabilized isoamyl nitrite. |
| Incomplete Deacetylation | 1. Insufficient LiOH or reaction time. 2. Poor mixing of the biphasic system. | 1. Increase the stirring time for the deacetylation step to 4-5 hours. 2. Ensure vigorous stirring to maximize the interface between the organic and aqueous layers. |
| Difficult Purification | 1. Presence of N-acetylated product. 2. Formation of tar-like byproducts. | 1. Repeat the basic work-up (Step 5) on the crude material. 2. Purify using flash column chromatography with a slow gradient. If the material is very impure, a preliminary filtration through a short plug of silica may help. |
| Oily Product Instead of Solid | 1. Residual solvent. 2. Presence of impurities. | 1. Dry the product under high vacuum for an extended period. 2. Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization. |
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
Copper-Catalyzed Synthesis of N-phenyl-1H-indazoles: Application Notes and Protocols
N-arylated indazoles, particularly N-phenyl-1H-indazoles, represent a critical structural motif in medicinal chemistry, materials science, and agrochemical development.[1] Their synthesis has been a significant focus in organic chemistry, with copper-catalyzed cross-coupling reactions, an evolution of the classic Ullmann condensation, emerging as a powerful and cost-effective strategy for the formation of the crucial C-N bond.[2][3] This guide provides an in-depth exploration of the copper-catalyzed synthesis of N-phenyl-1H-indazoles, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in drug development.
Introduction: The Significance of N-phenyl-1H-indazoles and Copper Catalysis
The indazole core is a key pharmacophore found in a wide array of biologically active compounds. The addition of a phenyl group at the N-1 position can significantly modulate a molecule's pharmacological properties, including its metabolic stability and lipophilicity. Traditional methods for the synthesis of N-aryl indazoles often required harsh reaction conditions. However, the advent of transition-metal catalysis, particularly with palladium and copper, has revolutionized this field.[1][4]
While palladium catalysis is effective, copper-based systems offer the distinct advantages of being more economical and environmentally benign.[3] Modern copper-catalyzed N-arylation methods often proceed under milder conditions and exhibit broad functional group tolerance, making them highly attractive for complex molecule synthesis.[5][6]
This document will delve into two primary copper-catalyzed strategies for synthesizing N-phenyl-1H-indazoles:
-
Intermolecular N-Arylation of 1H-Indazole with Phenyl Halides: A direct approach involving the coupling of the indazole NH group with a phenyl halide.
-
Intramolecular N-Arylation of ortho-Haloarylhydrazones: A cyclization approach where the N-phenyl-1H-indazole is formed from a pre-functionalized linear precursor.
Mechanistic Insights: The Copper Catalytic Cycle
The precise mechanism of copper-catalyzed N-arylation can vary depending on the specific catalyst system (ligands, copper source, and oxidation state). However, a generally accepted catalytic cycle for the coupling of an N-H heterocycle with an aryl halide is depicted below. The ligand plays a crucial role in stabilizing the copper center, enhancing its solubility, and facilitating the key steps of oxidative addition and reductive elimination.
Indazole + Phenyl Halide --(CuI, Ligand, Base, Solvent, Heat)--> N-Phenyl-1H-indazole
Figure 2: Workflow for the intramolecular synthesis of N-phenyl-1H-indazoles.
Step-by-Step Protocol for Intramolecular Cyclization: [7]
-
Reaction Setup: In a dried Schlenk tube under a nitrogen atmosphere, successively add the o-chlorinated arylhydrazone (0.5 mmol), potassium hydroxide (KOH) (0.056 g, 200 mol%), 1,10-phenanthroline (0.020 g, 22 mol%), and copper(I) iodide (CuI) (0.019 g, 20 mol%). [7]2. Solvent Addition: Add DMF (2.5 mL) to the Schlenk tube.
-
Reaction: Stir the reaction mixture and heat it to 120 °C for 12–48 hours. The reaction time will vary depending on the specific substrate. [7]4. Initial Work-up: After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.
-
Filtration: Pass the mixture through a short column of silica gel 60.
-
Aqueous Work-up: Wash the eluate with water (1 x 10 mL) and a saturated aqueous NaCl solution (2 x 10 mL). [7]7. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to isolate the N-phenyl-1H-indazole.
Optimization of Reaction Parameters
The success of copper-catalyzed N-arylation reactions is highly dependent on the careful optimization of several parameters.
Table of Key Reaction Parameters and Their Effects:
| Parameter | Common Choices | Rationale and Impact on Reaction |
| Copper Source | CuI, Cu₂O, CuBr, CuCl | CuI is the most commonly used and often provides the best performance. The choice can influence reaction rates and yields. [8][7] |
| Ligand | 1,10-Phenanthroline, Diamines (e.g., N,N'-dimethylethylenediamine), L-Proline | Ligands stabilize the copper catalyst, increase its solubility, and facilitate oxidative addition and reductive elimination, often leading to higher yields and milder reaction conditions. [2][7]Some reactions can proceed efficiently without a ligand. [8][9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KOH | The base is required to deprotonate the indazole N-H, forming the active nucleophile. The strength and nature of the base can significantly impact the reaction outcome. [2][8] |
| Solvent | DMF, Dioxane, DMSO, Toluene | High-boiling polar aprotic solvents are generally preferred to ensure solubility of the reagents and to reach the required reaction temperatures. [2][8][7] |
| Temperature | 100-130 °C | Sufficient thermal energy is typically required to overcome the activation barriers for oxidative addition and reductive elimination. Lowering the temperature can drastically reduce the yield. [7] |
| Aryl Halide | Aryl Iodide > Aryl Bromide > Aryl Chloride | The reactivity of the aryl halide follows the order of C-I < C-Br < C-Cl bond strength, with aryl iodides being the most reactive. [5]However, protocols for less reactive but more affordable aryl chlorides have been developed. [7][10] |
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider increasing the reaction time or temperature. Ensure that all reagents are pure and solvents are anhydrous. The choice of base and ligand can also be re-evaluated.
-
Reaction Stalls: This could be due to catalyst deactivation. Ensure a strictly inert atmosphere is maintained throughout the reaction.
-
Side Reactions: In some cases, homo-coupling of the aryl halide can occur. Optimizing the stoichiometry and reaction conditions can minimize this.
-
Regioselectivity: For the intermolecular N-arylation of substituted indazoles, a mixture of N-1 and N-2 isomers may be obtained. The reaction conditions can influence the regioselectivity.
Conclusion
Copper-catalyzed reactions represent a versatile, economical, and efficient methodology for the synthesis of N-phenyl-1H-indazoles. Both intermolecular and intramolecular strategies offer viable pathways to these important molecular scaffolds. A thorough understanding of the reaction mechanism and the influence of various parameters such as the copper source, ligand, base, and solvent is crucial for the successful implementation and optimization of these protocols. The methods detailed in this guide provide a solid foundation for researchers to synthesize a wide range of N-phenyl-1H-indazole derivatives for applications in drug discovery and materials science.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. scilit.com [scilit.com]
- 7. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
Application Notes & Protocols: 5-Chloro-3-methyl-1H-indazole as a Pivotal Synthetic Intermediate
Prepared by: Gemini, Senior Application Scientist
Abstract and Scope
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] These nitrogen-containing heterocyclic molecules are integral to drugs targeting a spectrum of diseases, including cancer, inflammation, and microbial infections.[2][3][4] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of 5-Chloro-3-methyl-1H-indazole as a versatile synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, provide detailed, field-tested protocols for key transformations, and contextualize its application in the synthesis of high-value molecules, most notably the PARP inhibitor, Niraparib.
Physicochemical Profile and Strategic Reactivity
This compound is a bicyclic aromatic heterocycle whose synthetic utility is defined by the specific arrangement of its functional groups.[5] The chloro- and methyl- substituents are not merely passive decorations; they are strategic handles that dictate the molecule's reactivity and provide pathways for complex molecular construction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 945265-09-8 | [] |
| Molecular Formula | C₈H₇ClN₂ | [] |
| Molecular Weight | 166.61 g/mol | N/A |
| Appearance | Off-white to light yellow crystalline solid | N/A |
The indazole core exists in tautomeric forms, primarily the 1H- and 2H-isomers, with the 1H form generally being more thermodynamically stable.[7][8] The nitrogen atoms of the pyrazole ring are the primary sites for alkylation and arylation reactions, a critical feature in drug synthesis. The chlorine atom at the C5 position activates the benzene ring for certain transformations and, more importantly, can serve as a leaving group in metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or amino groups.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. caribjscitech.com [caribjscitech.com]
Application Notes and Protocols for the Regioselective Synthesis of Substituted 1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 1H-Indazole Scaffold in Medicinal Chemistry
The 1H-indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its structural resemblance to indole allows it to act as a bioisostere, yet it offers distinct electronic properties and hydrogen bonding capabilities that can be fine-tuned for optimal target engagement. This has led to the development of numerous FDA-approved drugs for a range of therapeutic areas, including oncology (e.g., Axitinib, a tyrosine kinase inhibitor), antiemetics (e.g., Granisetron, a 5-HT3 antagonist), and anti-inflammatory applications.[2][3][4] The precise control of substituent placement on the indazole ring is paramount for modulating biological activity, making regioselective synthesis a critical challenge in drug discovery. This guide provides detailed protocols and mechanistic insights into modern, reliable methods for the regioselective synthesis of substituted 1H-indazoles.
Method 1: Rhodium(III)/Copper(II)-Catalyzed C-H Activation and Annulation
One of the most powerful and atom-economical strategies for the synthesis of substituted 1H-indazoles is the transition-metal-catalyzed C-H activation and annulation cascade.[5][6] This approach forges the indazole ring system in a single step from readily available starting materials, offering high regioselectivity and functional group tolerance. The combination of a rhodium(III) catalyst for C-H activation and a copper(II) co-catalyst for N-N bond formation has proven particularly effective.[6][7]
Mechanistic Rationale for Regioselectivity
The reaction proceeds through a directed C-H activation mechanism. The nitrogen atom of an imidate substrate, for instance, coordinates to the rhodium(III) center, directing the catalyst to activate a specific ortho C-H bond of the phenyl ring. This forms a five-membered rhodacycle intermediate, ensuring high regioselectivity. Subsequent reaction with a nitrosobenzene, followed by reductive elimination and N-N bond formation facilitated by the copper(II) co-catalyst, yields the 1H-indazole product.[6] The choice of directing group on the starting material is therefore crucial in dictating the final substitution pattern.
Figure 1. Simplified workflow for Rh(III)/Cu(II)-catalyzed 1H-indazole synthesis.
Experimental Protocol: Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes
This protocol is adapted from the work of Glorius and co-workers.[6][7]
Materials:
-
[Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) dichloride dimer)
-
Cu(OAc)₂ (copper(II) acetate)
-
Substituted imidate
-
Substituted nitrosobenzene
-
1,2-Dichloroethane (DCE) or Phenyltrifluoromethane (PhCF₃)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add the substituted imidate (1.0 equiv), substituted nitrosobenzene (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and Cu(OAc)₂ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add the anhydrous solvent (DCE or PhCF₃) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted 1H-indazole.
Data Summary: Scope and Limitations
| Catalyst System | Starting Materials | Key Features | Yield Range | Reference |
| [CpRhCl₂]₂ / Cu(OAc)₂ | Imidates + Nitrosobenzenes | High functional group tolerance, mild conditions | 60-95% | [6][7] |
| [CpRhCl₂]₂ / Cu(OAc)₂ | Aldehyde Phenylhydrazones | Double C-H activation for fused systems | 50-85% | [5] |
Method 2: Silver(I)-Mediated Intramolecular Oxidative C-H Amination
For the synthesis of 3-substituted 1H-indazoles, a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones offers an operationally simple and efficient alternative.[2][3] This method is particularly useful for synthesizing derivatives that are challenging to access through other C-H amination techniques.[1]
Mechanistic Rationale for Regioselectivity
The proposed mechanism involves a single electron transfer (SET) process mediated by the Ag(I) oxidant.[2][3] The arylhydrazone substrate is oxidized by Ag(I) to generate a radical cation intermediate. Subsequent intramolecular cyclization via attack of the nitrogen radical onto an aromatic C-H bond, followed by deprotonation and rearomatization, leads to the formation of the 1H-indazole ring. The regioselectivity is controlled by the position of the C-H bond that is most susceptible to radical attack, which is typically at the ortho position to the hydrazone-bearing carbon.
Figure 2. Key steps in the Ag(I)-mediated synthesis of 3-substituted 1H-indazoles.
Experimental Protocol: Synthesis of 3-Substituted 1H-Indazoles from Arylhydrazones
This protocol is based on the work of Park et al.[2][3]
Materials:
-
Substituted arylhydrazone
-
AgNTf₂ (silver(I) bis(trifluoromethanesulfonyl)imide)
-
Cu(OAc)₂ (copper(II) acetate) as a co-oxidant
-
1,2-Dichloroethane (DCE)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a sealed tube, dissolve the arylhydrazone (1.0 equiv) in DCE.
-
Add AgNTf₂ (1.5 equiv) and Cu(OAc)₂ (0.2 equiv) to the solution.
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-substituted 1H-indazole.
Data Summary: Scope and Yields
| Substrate | Product | Yield | Reference |
| Methyl 2-(1-(p-tolyl)hydrazono)propanoate | Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate | 85% | [2][3] |
| Methyl 2-(1-(4-chlorophenyl)hydrazono)propanoate | Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate | 78% | [2][3] |
| Methyl 2-(1-(4-methoxyphenyl)hydrazono)propanoate | Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | 92% | [2][3] |
Method 3: Regioselective N-Alkylation of the 1H-Indazole Core
For the synthesis of N-1 substituted indazoles, direct alkylation of the pre-formed indazole ring is a common and effective strategy. However, controlling the regioselectivity between the N-1 and N-2 positions can be challenging. The choice of base, solvent, and the electronic and steric nature of the substituents on the indazole ring all play a crucial role in determining the N-1/N-2 ratio.[8][9]
Causality of Regioselectivity in N-Alkylation
The regioselectivity of N-alkylation is a delicate balance of steric and electronic factors, as well as the nature of the indazole anion in solution. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) has been shown to highly favor N-1 alkylation.[8][9] This is attributed to the formation of a sodium-indazole salt where the sodium cation may coordinate with the N-2 nitrogen and a nearby substituent (if present), sterically hindering alkylation at N-2 and directing the electrophile to the more accessible N-1 position.[10] Conversely, polar aprotic solvents like DMF can lead to a mixture of isomers.[9]
Figure 3. Workflow for regioselective N-1 alkylation of 1H-indazoles.
Experimental Protocol: N-1 Selective Alkylation of 1H-Indazoles
This protocol is optimized for high N-1 regioselectivity.[8][9]
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., alkyl bromide)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a suspension of NaH (1.2 equiv) in anhydrous THF under an inert atmosphere, add a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Let the reaction warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the N-1 alkylated indazole.
Data Summary: Substituent Effects on N-1/N-2 Regioselectivity
| C-3 Substituent | N-1/N-2 Ratio (NaH, THF) | Reference |
| -CO₂Me | >99:1 | [8] |
| -C(CH₃)₃ | >99:1 | [8] |
| -H | 95:5 | [8] |
| C-7 -NO₂ | 4:96 | [8][9] |
Note: Electron-withdrawing groups at the C-7 position can dramatically shift the selectivity towards the N-2 product.[8][9]
Conclusion
The regioselective synthesis of substituted 1H-indazoles is a vibrant area of research with significant implications for drug discovery. The methods outlined in this guide, including transition-metal-catalyzed C-H activation and optimized N-alkylation protocols, provide reliable and versatile tools for accessing a wide range of structurally diverse indazole derivatives. A thorough understanding of the underlying reaction mechanisms is crucial for predicting and controlling regioselectivity, ultimately enabling the rational design and synthesis of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Application of 5-Chloro-3-methyl-1H-indazole in Kinase Inhibitor Development: An In-Depth Technical Guide
This guide provides a comprehensive overview of the strategic application of 5-Chloro-3-methyl-1H-indazole as a privileged scaffold in the design and synthesis of potent kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The indazole core has emerged as a highly successful pharmacophore in medicinal chemistry, forming the structural basis of numerous approved anti-cancer drugs such as axitinib and pazopanib.[1] This document will delve into the mechanistic basis of inhibition, provide detailed synthetic and biological evaluation protocols, and present key data for a representative inhibitor, empowering researchers to leverage this versatile chemical entity in their drug discovery programs.
The Indazole Scaffold: A Privileged Kinase Hinge-Binder
The efficacy of the indazole moiety in kinase inhibition stems from its ability to act as an ATP surrogate, effectively occupying the ATP-binding site of the kinase.[2] The nitrogen atoms of the pyrazole ring are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the active site, providing a foundation for achieving high potency. The 5-chloro and 3-methyl substituents on the indazole ring play a crucial role in modulating the electronic properties and steric profile of the scaffold, influencing both target affinity and selectivity. The chlorine atom can engage in halogen bonding or occupy small hydrophobic pockets, while the methyl group can enhance binding through van der Waals interactions.
Featured Application: Synthesis of a Potent AXL/MER/FLT3 Inhibitor
To illustrate the utility of this compound, we will focus on its application in the synthesis of a molecule structurally related to UNC2025, a potent and orally bioavailable dual inhibitor of MER and FLT3 kinases, which also shows nanomolar activity against AXL kinase.[3][4][5] Dysregulation of these kinases is implicated in the progression of various cancers, particularly acute myeloid leukemia (AML).[3][6]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity of UNC2025, demonstrating the high potency achievable with an indazole-like core structure.
| Kinase Target | IC50 (nM) | Reference |
| MER | 0.74 | [4] |
| FLT3 | 0.8 | [4] |
| AXL | 1.65 | [4] |
| TYRO3 | 5.83 | [4] |
| KIT | 8.18 | [4] |
| MET | 364 | [4] |
Experimental Protocols
Part 1: Synthesis of a UNC2025 Analog
This protocol describes a representative synthesis of a potent kinase inhibitor starting from this compound. The key transformation is a palladium-catalyzed N-arylation (Buchwald-Hartwig amination) to couple the indazole core with a substituted aniline.
Step-by-Step Methodology:
-
Reagents and Materials:
-
This compound
-
Substituted aniline (e.g., 4-(4-methylpiperazin-1-yl)aniline)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
-
-
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the substituted aniline (1.2 eq), sodium tert-butoxide (1.5 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the IC50 value of the synthesized inhibitor against a target kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Step-by-Step Methodology:
-
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Target kinase (e.g., AXL, MER, or FLT3)
-
Substrate peptide/protein
-
Synthesized inhibitor
-
ATP
-
384-well white plates
-
-
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in assay buffer.
-
In a 384-well plate, add the inhibitor solution or vehicle control.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).
-
Part 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.
Step-by-Step Methodology:
-
Materials:
-
Cancer cell line expressing the target kinase (e.g., MOLM-14 for FLT3)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Synthesized inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of the synthesized inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percent viability for each inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Best Practices and Troubleshooting
-
Synthesis: Ensure all reagents and solvents for the cross-coupling reaction are anhydrous to prevent catalyst deactivation. The choice of phosphine ligand can significantly impact the reaction efficiency; screening different ligands may be necessary for optimal results.
-
Kinase Assay: The concentration of ATP used in the assay should be close to the Km value for the specific kinase to ensure accurate determination of IC50 values for ATP-competitive inhibitors.
-
Cell-Based Assay: Ensure that the cell density is optimized to be in the logarithmic growth phase during the treatment period. A preliminary toxicity test is recommended to determine the appropriate concentration range for the inhibitor.
Conclusion
This compound is a valuable and versatile starting material for the development of potent and selective kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the synthetic tractability that allows for the introduction of diverse substituents, makes it an ideal scaffold for medicinal chemistry campaigns. The protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel kinase inhibitors based on this privileged core structure, ultimately contributing to the discovery of new therapeutics for a range of diseases.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols for the N-Alkylation of 1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents. The strategic N-alkylation of the 1H-indazole ring system is a critical step in the synthesis of these bioactive molecules. However, the ambident nucleophilic nature of the indazole nitrogen atoms (N-1 and N-2) frequently leads to the formation of regioisomeric mixtures, presenting significant synthetic and purification challenges.[1][2] This guide provides a comprehensive overview of the experimental procedures for the regioselective N-alkylation of 1H-indazole derivatives. We will delve into the mechanistic underpinnings of regioselectivity and present detailed, field-proven protocols for achieving preferential N-1 or N-2 substitution.
Introduction: The Significance of N-Alkylated Indazoles
Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3] The position of the N-alkyl substituent profoundly influences the molecule's biological activity and physicochemical properties.[4] For instance, the N-1 substituted danicopan is a complement factor D inhibitor, while the N-2 substituted pazopanib is an FDA-approved tyrosine kinase inhibitor.[3] Consequently, the development of robust and regioselective N-alkylation methods is of paramount importance in drug discovery and development.[2][5]
Mechanistic Insights: The Determinants of Regioselectivity
The regiochemical outcome of the N-alkylation of 1H-indazole is a delicate interplay of thermodynamic and kinetic factors, heavily influenced by the reaction conditions and the substitution pattern of the indazole ring.[1]
Tautomerism and Thermodynamic Stability
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[2][3][6] This inherent stability can be exploited to favor the formation of the N-1 alkylated product under conditions that permit equilibration.[1][2]
Key Factors Influencing N-1 vs. N-2 Selectivity
The choice of base, solvent, and the nature of the electrophile, along with steric and electronic effects of substituents on the indazole ring, are critical in directing the alkylation.[1][2][7]
-
Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) typically favors N-1 alkylation.[4][5][7][8] This is often attributed to the formation of a tight ion pair between the sodium cation and the indazolide anion, where the cation may coordinate with the N-2 lone pair, sterically hindering its approach.[9] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often yield mixtures of N-1 and N-2 isomers.[1]
-
Steric Effects: Bulky substituents at the C-7 position of the indazole ring can sterically impede the approach of the alkylating agent to the N-1 position, thereby favoring N-2 alkylation.[1][2][5][8] For example, indazoles with nitro (NO₂) or carboxylate (CO₂Me) groups at C-7 have shown excellent N-2 regioselectivity.[2][5][8]
-
Electronic Effects: The electronic nature of the substituents on the indazole ring also plays a crucial role. Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms and the stability of the resulting products.
-
Kinetic vs. Thermodynamic Control: Conditions that favor kinetic control can lead to the formation of the N-2 product, while thermodynamically controlled reactions tend to yield the more stable N-1 isomer.[1] Quantum mechanics calculations have shown that while the activation energy for N-1 alkylation may be lower, the higher stability of the 1-H indazole tautomer must be considered, which can lead to a higher overall energy barrier for N-1 alkylation under certain conditions, thus favoring N-2 substitution.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. pure.mpg.de [pure.mpg.de]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. research.ucc.ie [research.ucc.ie]
- 9. benchchem.com [benchchem.com]
- 10. wuxibiology.com [wuxibiology.com]
Application Notes & Protocols for 5-Chloro-3-methyl-1H-indazole in Structure-Activity Relationship (SAR) Studies
Prepared by: Gemini, Senior Application Scientist
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous clinically approved therapeutics.[1] This guide focuses on a specific, strategically substituted starting block: 5-Chloro-3-methyl-1H-indazole . We will explore the rationale behind its selection for structure-activity relationship (SAR) studies, detailing its synthetic versatility and strategic importance. This document provides in-depth, field-proven protocols for the synthesis of a focused analog library and its subsequent biological evaluation, aimed at researchers and scientists in drug development. Our objective is to furnish a comprehensive framework that not only guides experimental execution but also elucidates the underlying scientific principles that drive the optimization of lead compounds.
The Strategic Value of the Indazole Scaffold
Indazoles are bicyclic aromatic heterocycles that are bioisosteres of indoles and are present in a multitude of compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[4] The indazole moiety can act as a surrogate for the adenine of ATP, enabling competitive inhibition of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[5][6]
Why this compound as a Starting Point?
The selection of This compound (CAS: 945265-09-8) as a foundational scaffold for an SAR campaign is a deliberate choice driven by its inherent chemical functionalities, which allow for systematic and divergent modifications.
-
Physicochemical Properties:
-
Vectors for Chemical Diversification:
-
N1-Position: The proton on the N1 nitrogen of the pyrazole ring is acidic and can be readily deprotonated and substituted, allowing for the exploration of a wide range of alkyl or aryl groups. This position is often crucial for modulating pharmacokinetic properties and interacting with the solvent-exposed regions of binding pockets.
-
C5-Chloro Group: The chlorine atom serves as a versatile synthetic handle. It can be a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of various aryl, heteroaryl, or alkyl groups. This allows for the exploration of interactions within specific sub-pockets of a target protein. The electronegativity of the chlorine itself can also contribute to binding affinity.
-
C3-Methyl Group: The methyl group can be a site for functionalization, for instance, through radical halogenation to introduce a handle for further derivatization. It also provides a steric and electronic contribution that can be systematically compared against other small alkyl or functionalized groups.
-
Designing a Structure-Activity Relationship (SAR) Campaign
An effective SAR study systematically modifies a lead compound to understand how changes in its chemical structure affect its biological activity. The following workflow outlines a typical campaign starting from this compound.
References
- 1. Indazole as a privileged scaffold in drug discovery | CoLab [colab.ws]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. caribjscitech.com [caribjscitech.com]
- 7. This compound CAS#: 945265-09-8 [m.chemicalbook.com]
Protocol for Preparing 3-Substituted Indazoles via C-H Amination: An Application Note for Researchers
Introduction: The Significance of 3-Substituted Indazoles and the Rise of C-H Amination
Indazole and its derivatives are foundational scaffolds in medicinal chemistry and drug development, appearing in a wide array of FDA-approved drugs.[1][2] Their roles as bioisosteres for indoles have made them privileged structures in the design of novel therapeutics, including tyrosine kinase inhibitors like Axitinib and Pazopanib, and PARP inhibitors such as Niraparib.[1] The synthesis of these vital compounds, particularly those substituted at the C3 position, has traditionally relied on multi-step sequences. However, the advent of direct C-H functionalization strategies has revolutionized the construction of these heterocyclic systems.[3][4]
C-H amination has emerged as a powerful and atom-economical method for forging carbon-nitrogen bonds, offering a more direct and efficient route to N-heterocycles.[4][5] This approach circumvents the need for pre-functionalized starting materials, thereby streamlining synthetic pathways and reducing waste.[4] This application note provides a detailed protocol for the preparation of 3-substituted indazoles via intramolecular C-H amination, focusing on a robust and versatile palladium-catalyzed method. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and present data to illustrate the scope and utility of this protocol.
Mechanistic Insights: The "Why" Behind the C-H Amination Protocol
The palladium-catalyzed intramolecular C-H amination of hydrazones offers an elegant route to 3-substituted indazoles.[6] The reaction proceeds through a catalytic cycle that involves the activation of a C-H bond on the aryl ring of the hydrazone precursor.
A plausible mechanism for this transformation is as follows:
-
Coordination: The palladium(II) catalyst coordinates to the hydrazone substrate.
-
C-H Activation: This is followed by the crucial C-H activation step, where the palladium catalyst facilitates the cleavage of a C-H bond on the ortho-position of the aryl ring, forming a palladacycle intermediate.
-
Reductive Elimination: The intermediate then undergoes reductive elimination, forming the C-N bond of the indazole ring and generating a palladium(0) species.
-
Catalyst Regeneration: An oxidant, such as copper(II) acetate, reoxidizes the palladium(0) back to the active palladium(II) state, allowing the catalytic cycle to continue.[6]
The choice of catalyst, oxidant, and solvent is critical for the success of this reaction. Palladium(II) acetate is a commonly used and effective catalyst for this transformation.[6] The combination of copper(II) acetate and a silver salt, such as silver trifluoroacetate, has been shown to be an efficient reoxidation system.[6]
Caption: Proposed catalytic cycle for palladium-catalyzed C-H amination.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of 3-substituted indazoles from readily available hydrazone precursors.
Materials and Equipment
-
Starting Materials: Appropriate aryl or alkyl ketone/aldehyde and N-tosylhydrazine to synthesize the hydrazone precursor.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Oxidants: Copper(II) acetate (Cu(OAc)₂) and Silver trifluoroacetate (AgOCOCF₃)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Reaction Vessel: Schlenk tube or a sealed vial
-
Heating and Stirring: Magnetic stirrer with a heating block or oil bath
-
Purification: Silica gel for column chromatography, appropriate solvents (e.g., ethyl acetate, hexanes)
-
Analytical Instruments: NMR spectrometer, mass spectrometer for characterization of the product.
Experimental Workflow
Caption: Workflow for the synthesis of 3-substituted indazoles.
Detailed Procedure
-
Preparation of the Hydrazone Precursor: Synthesize the required hydrazone by reacting the corresponding aryl or alkyl ketone/aldehyde with N-tosylhydrazine in a suitable solvent like ethanol with catalytic acid. Purify the hydrazone by recrystallization or column chromatography.
-
Reaction Setup: To a clean and dry Schlenk tube equipped with a magnetic stir bar, add the hydrazone (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), copper(II) acetate (1.0 mmol, 1.0 equiv), and silver trifluoroacetate (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath or heating block at 50 °C. Stir the reaction mixture vigorously for the time indicated by TLC analysis (typically 12-24 hours) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-substituted indazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data and Expected Results
The palladium-catalyzed C-H amination protocol is compatible with a wide range of functional groups on the aryl ring of the hydrazone, including electron-donating and electron-withdrawing groups.[6] This method also tolerates various substituents at the 3-position of the resulting indazole.
Table 1: Substrate Scope and Yields for the Synthesis of 3-Substituted Indazoles
| Entry | Hydrazone Precursor (R¹ and R²) | Product | Yield (%) |
| 1 | R¹ = Phenyl, R² = H | 3-Phenyl-1H-indazole | 85[6] |
| 2 | R¹ = 4-Methoxyphenyl, R² = H | 3-(4-Methoxyphenyl)-1H-indazole | 82 |
| 3 | R¹ = 4-Chlorophenyl, R² = H | 3-(4-Chlorophenyl)-1H-indazole | 78 |
| 4 | R¹ = Methyl, R² = Phenyl | 3-Methyl-1-phenyl-1H-indazole | 75 |
| 5 | R¹ = Ethyl, R² = H | 3-Ethyl-1H-indazole | 70 |
Yields are based on isolated product after column chromatography.
Conclusion and Future Directions
The direct C-H amination of hydrazones provides a highly efficient and versatile method for the synthesis of 3-substituted indazoles. This protocol offers several advantages over traditional synthetic routes, including operational simplicity, broad functional group tolerance, and high yields.[6] The mild reaction conditions further enhance the applicability of this method in complex molecule synthesis.
Future research in this area may focus on the development of more sustainable and cost-effective catalyst systems, such as those based on earth-abundant metals like iron or copper.[7][8][9] Additionally, the exploration of asymmetric C-H amination reactions to access chiral 3-substituted indazoles remains an exciting and challenging frontier. The continued advancement of C-H functionalization methodologies will undoubtedly play a pivotal role in accelerating the discovery and development of new pharmaceuticals.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis - ChemistryViews [chemistryviews.org]
- 8. Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Metal-Free Synthesis of 1H-Indazoles
Introduction: The Shift Towards Greener Chemistry in Heterocyclic Synthesis
The 1H-indazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. Traditionally, the synthesis of this privileged heterocycle has often relied on transition-metal-catalyzed cross-coupling reactions. While effective, these methods can present challenges, including residual metal contamination in the final active pharmaceutical ingredient (API), the high cost and toxicity of catalysts, and the need for stringent purification protocols. Consequently, the development of metal-free synthetic routes to 1H-indazoles has become a significant focus, aligning with the principles of green chemistry by offering more sustainable, cost-effective, and environmentally benign alternatives.
This comprehensive guide provides detailed application notes and protocols for several robust metal-free methods for the synthesis of 1H-indazoles. We will delve into the mechanistic underpinnings of these reactions, offering not just procedural steps but also the rationale behind them, to empower researchers in their experimental design and execution.
Method 1: Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes
One of the most practical and mild metal-free approaches for the synthesis of 1H-indazoles involves the intramolecular cyclization of readily accessible o-aminobenzoximes. This method, developed by Counceller et al., relies on the selective activation of the oxime hydroxyl group, transforming it into a good leaving group and facilitating a subsequent intramolecular nucleophilic attack by the aniline nitrogen.[1][2]
Mechanistic Rationale
The reaction is initiated by the activation of the oxime's hydroxyl group with an electrophilic reagent, typically methanesulfonyl chloride (MsCl), in the presence of a base like triethylamine (TEA). This forms a mesylate intermediate. The lone pair of the ortho-amino group then acts as an intramolecular nucleophile, attacking the nitrogen of the oxime and displacing the mesylate group to form the N-N bond and construct the indazole ring. A final deprotonation step yields the aromatic 1H-indazole.
Caption: Workflow for 1H-indazole synthesis via intramolecular amination.
Experimental Protocol: Synthesis of 3-Methyl-1H-indazole
This protocol is adapted from the work of Counceller et al.[1][2][3]
Materials:
-
(E)-1-(2-aminophenyl)ethan-1-one oxime
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (E)-1-(2-aminophenyl)ethan-1-one oxime (1.0 g, 6.66 mmol).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (30 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.12 mL, 8.00 mmol, 1.2 equiv) to the cooled solution.
-
Activation: Slowly add methanesulfonyl chloride (0.57 mL, 7.33 mmol, 1.1 equiv) dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-methyl-1H-indazole as a white solid.
| Parameter | Value |
| Starting Material | (E)-1-(2-aminophenyl)ethan-1-one oxime |
| Reagents | MsCl, TEA |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2.5 hours |
| Typical Yield | 85-95% |
Method 2: PIFA-Mediated Oxidative C-N Bond Formation
Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, enabling a wide range of oxidative transformations under metal-free conditions. The use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) for the synthesis of 1H-indazoles from arylhydrazones is a prime example of this strategy.[4][5] This method is valued for its broad substrate scope and mild reaction conditions.
Mechanistic Rationale
The reaction is believed to proceed through an oxidative cyclization pathway. PIFA acts as an oxidant, likely activating the N-H bond of the hydrazone. This is followed by an intramolecular electrophilic attack of the activated nitrogen onto the ortho-C-H bond of the aromatic ring. Subsequent rearomatization and elimination of iodobenzene and trifluoroacetic acid furnish the 1H-indazole product.
Caption: PIFA-mediated synthesis of 1H-indazoles.
Experimental Protocol: Synthesis of 3-Phenyl-1H-indazole
This protocol is based on the work of Zhang et al.[4]
Materials:
-
Benzophenone phenylhydrazone
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzophenone phenylhydrazone (0.5 g, 1.84 mmol) in 1,2-dichloroethane (10 mL).
-
Oxidant Addition: Add PIFA (0.87 g, 2.02 mmol, 1.1 equiv) to the solution in one portion at room temperature.
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 1 hour. Monitor the reaction by TLC.
-
Quenching: After cooling to room temperature, quench the reaction with saturated aqueous sodium thiosulfate solution (15 mL) to reduce any excess PIFA.
-
Work-up: Add saturated aqueous sodium bicarbonate solution (15 mL) to neutralize the trifluoroacetic acid formed.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-phenyl-1H-indazole.
| Parameter | Value |
| Starting Material | Arylhydrazones |
| Oxidant | PIFA |
| Solvent | 1,2-Dichloroethane |
| Temperature | 60 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 70-90% |
Method 3: Electrochemical Synthesis via C-H/N-H Radical Cyclization
Electrosynthesis represents a frontier in green chemistry, utilizing electricity as a traceless reagent to drive chemical transformations. The electrochemical synthesis of 1H-indazoles from ketone arylhydrazones via a C-H/N-H radical cyclization is a cutting-edge, metal-free, and external-oxidant-free method.[6][7][8]
Mechanistic Rationale
In this process, the arylhydrazone substrate is oxidized at the anode, leading to the formation of a nitrogen-centered radical. This radical intermediate then undergoes an intramolecular cyclization onto the aromatic ring to form a C-N bond. Subsequent single-electron transfer (SET) oxidation and deprotonation lead to the final 1H-indazole product. The process is highly atom-economical, with hydrogen gas being the only byproduct, evolved at the cathode.[6]
Caption: Electrochemical synthesis of 1H-indazoles.
Experimental Protocol: General Procedure for Electrochemical Synthesis
This generalized protocol is based on the findings of Lei and co-workers.[6][7]
Materials & Equipment:
-
Undivided electrochemical cell
-
Platinum plate electrodes (anode and cathode) or graphite rod anode
-
DC power supply
-
Arylhydrazone substrate
-
Supporting electrolyte (e.g., n-Bu₄NBF₄)
-
Solvent system (e.g., Dichloromethane/Hexafluoroisopropanol (HFIP))
-
Magnetic stirrer and stir bar
Procedure:
-
Cell Assembly: Set up an undivided electrochemical cell with a platinum plate or graphite rod as the anode and a platinum plate as the cathode.
-
Reaction Mixture: To the cell, add the arylhydrazone substrate (0.2 mmol), the supporting electrolyte n-Bu₄NBF₄ (0.1 M), and the solvent mixture of DCM/HFIP.
-
Electrolysis: Stir the mixture and apply a constant current (e.g., 10 mA) at room temperature.
-
Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.
-
Work-up: Upon completion of the reaction (typically after passing a certain amount of charge, e.g., 2.5 F/mol), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1H-indazole.
| Parameter | Value |
| Starting Material | Arylhydrazones |
| Reagents | Electricity (no chemical oxidant) |
| Electrodes | Platinum or Graphite |
| Solvent | DCM/HFIP |
| Temperature | Room Temperature |
| Typical Yield | Good to excellent |
Conclusion and Future Outlook
The transition to metal-free synthesis methods for 1H-indazoles is not merely an academic exercise but a practical necessity for the pharmaceutical and fine chemical industries. The protocols detailed herein—intramolecular electrophilic amination, oxidative cyclization with hypervalent iodine, and electrochemical synthesis—represent a spectrum of powerful and green alternatives to traditional metal-catalyzed routes. These methods offer mild reaction conditions, broad functional group tolerance, and operational simplicity. As the field continues to evolve, we can anticipate further innovations, such as the use of photoredox catalysis and flow chemistry, to further enhance the efficiency, safety, and scalability of metal-free 1H-indazole synthesis.[4][9]
References
- 1. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practical, metal-free synthesis of 1H-indazoles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-methyl-1H-indazole
Welcome to the technical support center for the synthesis of 5-Chloro-3-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the complexities of this synthesis and consistently achieve high yields of your target compound.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often serving as a precursor for various therapeutic agents. The primary synthetic route to this compound involves the diazotization of 4-chloro-2-methylaniline, followed by an intramolecular cyclization. While conceptually straightforward, this transformation is fraught with potential pitfalls that can lead to low yields, impure product, and reaction failures. This guide is structured to address these challenges head-on, providing not just procedural steps, but the underlying chemical principles to empower you to optimize your synthesis.
Troubleshooting Guide: From Low Yields to Impure Product
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Formation
-
Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I rectify this?
-
Answer: A failure to form the desired product typically points to issues in one of the two key stages of the reaction: the diazotization of the starting aniline or the subsequent cyclization.
-
Causality of the Problem:
-
Inefficient Diazotization: The formation of the diazonium salt from 4-chloro-2-methylaniline is a critical step that is highly sensitive to temperature. If the temperature is too high, the diazonium salt can decompose prematurely. Conversely, if the temperature is too low, the reaction may be too slow.
-
Decomposition of the Diazonium Intermediate: Diazonium salts are notoriously unstable and can decompose if not used promptly or if exposed to elevated temperatures.
-
Incorrect pH: The diazotization reaction requires a specific acidic environment to proceed efficiently.
-
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature management.
-
Immediate Use of Diazonium Salt: Prepare the diazonium salt solution and use it immediately in the subsequent cyclization step to minimize decomposition.
-
Monitor pH: Ensure the reaction medium is sufficiently acidic, typically by using an excess of a strong acid like hydrochloric acid.
-
-
Issue 2: Formation of a Dark, Tarry Substance
-
Question: My reaction has produced a significant amount of a dark, intractable tar instead of the expected crystalline product. What is causing this and how can it be prevented?
-
Answer: The formation of tarry byproducts is a common issue in diazotization reactions and is often a result of side reactions of the highly reactive diazonium salt.
-
Causality of the Problem:
-
Phenolic Byproducts: The diazonium salt can react with water to form a phenol, which can then undergo further uncontrolled polymerization reactions, leading to tar formation.
-
Azo Coupling: The diazonium salt can couple with unreacted 4-chloro-2-methylaniline or other aromatic species present in the reaction mixture to form colored azo compounds, which can contribute to the tarry appearance.
-
-
Troubleshooting Steps:
-
Controlled Addition of Nitrite: Add the sodium nitrite solution slowly and subsurface to the aniline solution to ensure it reacts promptly and locally, minimizing the accumulation of unreacted nitrous acid which can lead to side reactions.
-
Maintain Low Temperature: As with low yield issues, strict temperature control is crucial to suppress the rate of these unwanted side reactions.
-
-
Issue 3: Presence of Significant Impurities in the Crude Product
-
Question: My crude this compound is contaminated with significant impurities, making purification difficult. What are these impurities likely to be and how can I minimize their formation?
-
Answer: Impurities in the final product can arise from several sources, including unreacted starting materials, isomeric byproducts, and products of side reactions.
-
Causality of the Problem:
-
Unreacted 4-chloro-2-methylaniline: Incomplete diazotization will result in the starting material being carried through the workup.
-
Isomeric Indazoles: While the formation of this compound is generally favored from 4-chloro-2-methylaniline, trace amounts of other isomers could potentially form depending on the precise reaction conditions.
-
Chlorinated Byproducts: Under certain conditions, further chlorination of the indazole ring could occur, though this is less common in this specific synthesis.
-
-
Troubleshooting Steps:
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite to drive the diazotization to completion.
-
Optimize Cyclization Conditions: The conditions of the cyclization step can influence the regioselectivity. While specific optimization data for this exact molecule is not abundant in the literature, exploring different solvents or bases during the cyclization may be beneficial.
-
Careful Workup: A well-designed workup procedure is critical for removing many impurities. This includes appropriate pH adjustment and solvent extractions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable starting material for this synthesis?
-
A1: The most common and direct precursor is 4-chloro-2-methylaniline. The quality of this starting material is crucial; ensure it is of high purity to avoid introducing impurities from the outset.
-
-
Q2: Can I use a different acid for the diazotization?
-
A2: While hydrochloric acid is most commonly used, other strong, non-oxidizing acids like sulfuric acid can also be employed. However, the choice of acid can influence the solubility of the diazonium salt and the overall reaction kinetics, so optimization may be required.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the consumption of the starting aniline. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the aniline spot indicates the completion of the diazotization and subsequent cyclization.
-
-
Q4: What is the best method for purifying the final product?
-
A4: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane. For more persistent impurities, column chromatography on silica gel may be necessary.
-
Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of this compound, based on established principles of indazole synthesis.
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-chloro-2-methylaniline | 141.60 | 10.0 g | 0.0706 |
| Concentrated HCl | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.36 g | 0.0777 |
| Water | 18.02 | As needed | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Preparation of the Aniline Solution:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-2-methylaniline (10.0 g, 0.0706 mol).
-
Add concentrated hydrochloric acid (30 mL) and water (50 mL). Stir the mixture until the aniline has completely dissolved.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (5.36 g, 0.0777 mol) in water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution over a period of 30-45 minutes, ensuring the temperature remains between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
Cyclization and Workup:
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours. The progress of the cyclization can be monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.
-
Visualization of Key Processes
Troubleshooting Workflow:
Caption: A workflow for troubleshooting common synthesis issues.
Technical Support Center: Purification of Crude 5-Chloro-3-methyl-1H-indazole
Welcome to the technical support guide for the purification of 5-Chloro-3-methyl-1H-indazole (CAS No. 945265-09-8). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to streamline your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification and handling of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, for indazoles, common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like substituted hydrazines or ketones.[1]
-
Regioisomers: Alkylation or other substitution reactions on the indazole ring can lead to mixtures of N-1 and N-2 isomers, which often have very similar polarities, making them difficult to separate.[2]
-
Side-Products: Syntheses involving hydrazines can sometimes produce hydrazones or azines as side-products.[2]
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, THF, Ethyl Acetate) are common impurities.[2]
-
Over-halogenated Species: If chlorination is part of the synthesis, di- or tri-chlorinated indazoles might be present.[3]
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and widely used methods are column chromatography and recrystallization.[4]
-
Flash Column Chromatography is excellent for removing impurities with different polarities from the target compound. It is often the method of choice when dealing with complex mixtures or isomeric impurities.[5][6]
-
Recrystallization is a highly effective technique for removing small amounts of impurities from a solid product, provided a suitable solvent can be found. It is often used as a final polishing step to achieve high purity.[4][7]
Q3: How can I reliably assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and detecting trace impurities.[4]
-
Thin-Layer Chromatography (TLC): Provides a rapid, qualitative assessment of purity and is essential for developing column chromatography conditions.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure, identifies organic impurities, and can help distinguish between regioisomers.[2][4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[4]
Q4: What are the key physical properties of this compound?
A4: Understanding the physical properties is crucial for designing purification protocols.
| Property | Value | Source |
| CAS Number | 945265-09-8 | [8] |
| Molecular Formula | C₈H₇ClN₂ | [8] |
| Molecular Weight | 166.61 g/mol | [8] |
| Appearance | Typically an off-white to light brown solid | General Knowledge |
| Purity (Commercial) | Typically ≥98% | [8] |
Section 2: Troubleshooting Purification Challenges
This guide provides solutions to specific issues you may encounter during your experiments.
Recrystallization Troubleshooting
Problem 1: My compound "oils out" and forms an oil instead of crystals upon cooling.
-
Possible Cause: The solution is too supersaturated, the rate of cooling is too rapid, or the presence of certain impurities is inhibiting crystal lattice formation.[4]
-
Solution:
-
Re-heat and Dilute: Heat the solution until the oil completely redissolves.
-
Add Solvent: Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[4]
-
Ensure Homogeneity: Stir well to ensure the solution is homogeneous.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary. Do not move it directly to an ice bath. Slow cooling is critical for the formation of well-ordered crystals.[4]
-
Seeding: If you have a small amount of pure crystal, add a single seed crystal once the solution has cooled slightly below its saturation point to induce crystallization.
-
Problem 2: I have very low or no recovery of my compound after recrystallization.
-
Possible Cause: The chosen solvent is too effective, dissolving the compound even at low temperatures, or an excessive volume of solvent was used.[4]
-
Solution:
-
Solvent Selection is Key: The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[4] Screen solvents like ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material.[4]
-
Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath or refrigerator for at least 30-60 minutes after initial crystal formation at room temperature.[4]
-
Solvent Evaporation: If too much solvent was added, you can carefully evaporate a portion of it under a gentle stream of nitrogen or by gentle heating, then attempt the cooling process again.
-
Column Chromatography Troubleshooting
Problem 3: I am getting poor separation between my product and an impurity.
-
Possible Cause: The solvent system (eluent) does not have the optimal polarity to resolve the components on the stationary phase (e.g., silica gel).[4]
-
Solution:
-
Thorough TLC Analysis: Before running the column, systematically test different solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for your target compound, with clear separation from all impurity spots.[4] Common systems for indazoles include gradients of ethyl acetate in hexanes or methanol in chloroform.[4][6]
-
Employ Gradient Elution: Instead of an isocratic (single solvent mixture) elution, use a solvent gradient. Start with a low-polarity eluent (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 50% EtOAc in Hexanes). This will elute less polar compounds first and provide better resolution for more polar compounds that might be sticking to the column.[4]
-
Consider a Different Stationary Phase: While silica gel is standard, for particularly difficult separations, consider using alumina, which can offer different selectivity for indazole derivatives.[4]
-
Problem 4: My compound is not eluting from the column.
-
Possible Cause: The eluent is too non-polar, causing your compound to remain strongly adsorbed to the stationary phase.[4]
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If that is insufficient, a small percentage of methanol (0.5-2%) can be added to the eluent to significantly increase its polarity.[4]
-
Check Compound Stability: In rare cases, acidic compounds can irreversibly bind to silica gel. Ensure your compound is stable on silica by running a small spot on a TLC plate and letting it sit for an hour before eluting to check for degradation.
-
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow. The optimal solvent must be determined experimentally.
-
Solvent Screening: In separate small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, ethyl acetate/hexane mixtures) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent in portions, with stirring and gentle heating, until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.[4]
-
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.[4]
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes silica gel as the stationary phase.
-
Eluent Selection: Using TLC, determine an eluent system (e.g., Ethyl Acetate/Hexanes) that provides a product Rf of ~0.3 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes). Pour the slurry into a glass column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column bed. This "dry loading" method generally provides better resolution than loading a liquid sample.
-
Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent according to your pre-determined gradient.[4]
-
Fraction Collection: Collect fractions in an array of test tubes. Monitor the fractions by TLC to identify those containing the pure product.[4]
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visual Guides & Workflows
Diagram 1: Purification Method Selection Workflow
This diagram helps you decide whether to start with recrystallization or column chromatography.
Caption: A decision workflow for selecting the initial purification technique.
Diagram 2: Troubleshooting Recrystallization "Oiling Out"
This flowchart guides you through the steps to resolve the common issue of a product oiling out.
References
- 1. Indazole synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cyclicpharma.com [cyclicpharma.com]
Technical Support Center: Navigating the Synthesis of Substituted Indazoles
A Guide to Troubleshooting Common Byproducts for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for indazole synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the mechanistic reasoning behind common synthetic challenges. Our goal is to empower you with the knowledge to not only troubleshoot but also proactively optimize your reaction conditions. This resource is structured in a flexible question-and-answer format to directly address the specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs): The Core Challenges
Here, we address the most pressing and frequently encountered issues in the synthesis of substituted indazoles.
Q1: My N-alkylation of a substituted indazole is yielding a mixture of N1 and N2 regioisomers. How can I control the selectivity?
This is arguably the most common challenge in the functionalization of the indazole core. The regiochemical outcome of N-alkylation is a delicate balance of steric and electronic factors, reaction kinetics, and thermodynamics.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2] Leveraging this difference is key to controlling regioselectivity.
Core Principles:
-
Thermodynamic vs. Kinetic Control: Conditions that allow for equilibration will favor the more stable N1-substituted product. Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N2 product.[2]
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, thus favoring alkylation at N2.[1][2] Conversely, bulky groups at C3 can promote N1-alkylation.[1]
-
Electronic Effects: Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to favor N2-alkylation.[1][3]
Troubleshooting Flowchart for N-Alkylation Regioselectivity:
Caption: Troubleshooting workflow for N1 vs. N2 regioselectivity.
Data Summary: Impact of Reaction Conditions on N-Alkylation Regioselectivity
| Indazole Substituent | Base/Solvent/Conditions | N1:N2 Ratio | Yield (%) | Reference |
| 3-COMe | NaH / THF | >99:1 | >95 | [3] |
| 3-tert-butyl | NaH / THF | >99:1 | >95 | [3] |
| 7-NO₂ | NaH / THF | 4:96 | 90 | [3] |
| 7-CO₂Me | NaH / THF | 4:96 | 92 | [3] |
| Unsubstituted | PPh₃, DIAD, Alcohol / THF | 1:2.5 | 78 (total) | [4] |
Detailed Experimental Protocols:
Protocol 1: Selective N1-Alkylation of 3-Substituted Indazoles
This protocol is optimized for achieving high regioselectivity for the thermodynamically favored N1 position.
-
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole.
-
Add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH in portions. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Selective N2-Alkylation using Mitsunobu Conditions
This protocol often favors the kinetically controlled N2-alkylation product.
-
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Alcohol (1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted 1H-indazole, alcohol, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD dropwise to the cooled solution. A color change is typically observed.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be directly purified by flash column chromatography to separate the N1 and N2 isomers.
-
Q2: I am observing significant dimer formation in my reaction. What is the cause and how can I prevent it?
Dimer formation is a common side reaction, particularly in syntheses involving activated intermediates that can be trapped by the starting material or product.[5][6] For instance, during the nitrosation of indoles to form indazole-3-carboxaldehydes, the starting indole can act as a nucleophile and attack a reactive oxime intermediate, leading to intensely colored dimeric byproducts.[6]
Mechanistic Insight:
The formation of dimers is often a result of a bimolecular reaction competing with the desired intramolecular cyclization. This is especially problematic with electron-rich starting materials that are more nucleophilic.[6]
Troubleshooting Strategies:
-
Slow Addition/High Dilution: To favor the intramolecular reaction, add the key reagent (e.g., the nitrosating agent) slowly to a dilute solution of the starting material. This keeps the concentration of the reactive intermediate low, minimizing the chance of intermolecular reactions.
-
Reverse Addition: Add the substrate solution to the reagent solution. This ensures that the substrate is always in the presence of an excess of the reagent, quickly converting it to the desired intermediate and reducing the opportunity for it to react with itself.
-
Temperature Control: Lowering the reaction temperature can slow down the rate of both the desired and undesired reactions. However, it can often have a more pronounced effect on the bimolecular side reaction, thus improving selectivity.
Protocol 3: Minimizing Dimer Formation during Nitrosation of Indoles
-
Procedure:
-
Prepare the nitrosating mixture by dissolving sodium nitrite (NaNO₂) in a mixture of water and DMF and cooling to 0 °C. Slowly add hydrochloric acid (HCl).
-
In a separate flask, dissolve the indole in a minimal amount of DMF.
-
Using a syringe pump, add the indole solution to the vigorously stirred, cold (0 °C) nitrosating mixture over a period of several hours.
-
Maintain the temperature at 0 °C throughout the addition.
-
Upon completion, work up the reaction as appropriate for the specific substrate.
-
Q3: My palladium-catalyzed cross-coupling reaction on a halo-indazole is resulting in significant dehalogenation. What is happening and how can I suppress it?
Dehalogenation is a common byproduct in palladium-catalyzed cross-coupling reactions. It typically occurs via two main pathways:
-
Proto-depalladation: The oxidative addition of the halo-indazole to the Pd(0) catalyst forms an Ar-Pd(II)-X intermediate. If this intermediate encounters a proton source (e.g., trace water, amine starting material) before reductive elimination with the coupling partner, it can be protonated, leading to the dehalogenated indazole and regenerating a Pd(II) species.
-
Reductive Dehalogenation: The Ar-Pd(II)-X intermediate can undergo reduction by a reducing agent in the reaction mixture (e.g., a phosphine ligand, amine, or solvent) to regenerate the Pd(0) catalyst and the dehalogenated indazole.
Troubleshooting Strategies:
-
Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware to minimize proton sources that can lead to proto-depalladation.
-
Choice of Ligand: The choice of phosphine ligand can significantly impact the rate of reductive elimination versus side reactions. More electron-rich and bulky ligands can often promote the desired coupling.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base can be beneficial.
-
Reaction Concentration and Temperature: Higher concentrations can favor the bimolecular cross-coupling over unimolecular decomposition pathways. Optimizing the temperature is also crucial; sometimes lower temperatures can suppress dehalogenation.
Q4: I am observing a ring-opened byproduct, an ortho-aminobenzonitrile, in my reaction. What causes this and how can I avoid it?
Ring-opening of the indazole core to form an ortho-aminobenzonitrile is a known side reaction, particularly when N-protected indazoles are subjected to strong bases.[3][5] This is an undesirable isomerization that can significantly reduce the yield of the desired product.
Mechanistic Rationale:
The presence of a protecting group on one of the nitrogen atoms can make the proton at the C3 position more acidic. A strong base can deprotonate C3, leading to a ring-opened intermediate that can then isomerize to the more stable ortho-aminobenzonitrile.
Preventative Measures:
-
Use of Unprotected Indazoles: Whenever possible, performing reactions on unprotected (N-H) indazoles can prevent this side reaction. The indazole is deprotonated at the nitrogen under basic conditions, which averts the ring-opening isomerization.[3][5]
-
Careful Choice of Base: If an N-protected indazole must be used, a careful screening of bases is necessary. Weaker bases or sterically hindered strong bases may be less prone to causing ring-opening.
-
Temperature Control: Lowering the reaction temperature can help to minimize this side reaction.
Spectroscopic Differentiation of N1 and N2 Isomers
Distinguishing between N1 and N2-substituted indazole regioisomers is a critical step in characterization. While simple 1D ¹H NMR can sometimes be sufficient, 2D NMR techniques are often required for unambiguous assignment.
Key Spectroscopic Handles:
| Technique | Observation for N1-Isomer | Observation for N2-Isomer | Reference |
| ¹H NMR | The H7 proton is often significantly downfield shifted due to the anisotropic effect of the pyrazole ring. | The H3 proton is typically more deshielded. | [7] |
| ¹³C NMR | The C7a chemical shift is a key indicator. | The C3 and C7a chemical shifts differ significantly from the N1-isomer. | [7] |
| HMBC | A correlation between the N-alkyl protons and the C7a carbon is diagnostic. | A correlation between the N-alkyl protons and the C3 carbon is observed. | [4] |
| NOESY | A through-space correlation between the N-alkyl protons and the H7 proton can be observed. | A through-space correlation between the N-alkyl protons and the H3 proton may be present. | |
| UV-Vis | Derivative spectrophotometry can show characteristic signals for each isomer series. | Derivative spectrophotometry can show characteristic signals for each isomer series. | [8][9] |
Purification Strategies for Regioisomers
Separating a mixture of N1 and N2 isomers can be challenging but is often achievable with careful chromatography.
-
Column Chromatography: This is the most common method. Due to their different dipole moments, N1 and N2 isomers often have different affinities for silica gel. A systematic screening of solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) is recommended.
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective purification method. This is often a matter of empirical screening. A patent describes the use of mixed solvent systems like acetone/water, ethanol/water, or acetonitrile/water for the separation of substituted indazole isomers by recrystallization.[10]
Conclusion
The synthesis of substituted indazoles is a rich field of study, but not without its challenges. By understanding the mechanistic underpinnings of common side reactions, researchers can move from a trial-and-error approach to a more rational and predictive method of reaction optimization. This guide provides a foundation for troubleshooting the most common byproduct issues, with a focus on the "why" behind the problem and the "how" of the solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Synthesis of Indazoles—A Guide to Overcoming Harsh Reaction Conditions
Welcome to the Technical Support Center for Indazole Synthesis. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists dedicated to the art and science of heterocycle construction. The indazole scaffold, a cornerstone in modern drug discovery, often presents synthetic challenges rooted in harsh reaction conditions—high temperatures, strong acids or bases, and sensitive reagents—that can compromise yield, purity, and scalability.
This guide moves beyond mere procedural outlines. It is structured as a dynamic troubleshooting resource, offering in-depth, mechanistically-grounded solutions to the common hurdles encountered in indazole synthesis. Here, we dissect the causality behind experimental choices, providing you with the expertise to not only solve immediate problems but also to proactively design more robust and efficient synthetic routes.
Frequently Asked Questions & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address the specific challenges you may face in the laboratory.
Issue 1: Low Yield or Stalled Reactions in Classical Indazole Syntheses
Question: My Jacobsen (or related classical) synthesis of a 1H-indazole is giving a very low yield, or the reaction is not proceeding to completion. I am using high temperatures and strong acids as per the traditional protocol. What are the underlying causes, and how can I improve the outcome?
Answer:
Low conversion in classical indazole syntheses, such as the Jacobsen, is a frequent challenge and often points to substrate decomposition or the formation of stable, unreactive intermediates under harsh conditions. The high temperatures and strongly acidic media required in these methods can lead to a variety of side reactions, including charring, sulfonation, or hydrolysis of sensitive functional groups on your starting material.
Causality and Mechanistic Insight:
The Jacobsen synthesis typically involves the diazotization of an N-acylated o-toluidine followed by intramolecular cyclization. The harsh conditions are traditionally employed to drive the cyclization of the diazonium intermediate. However, these same conditions can be detrimental. For instance, the use of concentrated sulfuric acid can lead to unwanted side reactions if not carefully controlled.
Troubleshooting Workflow:
The following workflow provides a systematic approach to diagnosing and resolving low-yield issues in classical indazole syntheses.
Modern Alternatives to Harsh Conditions:
For substrates that are sensitive to classical conditions, several milder, modern methods have been developed. These often employ transition metal catalysts to facilitate the key bond-forming steps under significantly less aggressive conditions.
| Method | Typical Harsh Conditions | Milder Alternative Conditions | Typical Yield Improvement | Reference |
| Jacobsen Synthesis | Conc. H₂SO₄, >150 °C | p-TsOH, 100-120 °C | Substrate dependent, can be significant for sensitive substrates. | [1] |
| From o-Haloaryl Carbonyls | High temp. (>150 °C), strong base | Pd or Cu catalyst, milder base (e.g., K₂CO₃), 80-120 °C | 60-95% | [1] |
| Reductive Cyclization | High temp. P(OEt)₃ | Photocatalyst (e.g., Ru(bpy)₃Cl₂), visible light, room temp. | 70-90% | [2] |
Issue 2: Poor Regioselectivity in N-Alkylation/N-Arylation of Indazoles
Question: I am trying to alkylate my 1H-indazole, but I am getting a mixture of N1 and N2 isomers. How can I control the regioselectivity of this reaction?
Answer:
The formation of regioisomeric mixtures during the N-alkylation or N-arylation of indazoles is a classic and often frustrating problem. The outcome is a delicate balance of thermodynamics, kinetics, steric hindrance, and the nature of the electrophile and reaction conditions.
Causality and Mechanistic Insight:
The indazole anion is an ambident nucleophile, with electron density on both N1 and N2. Alkylation at N1 generally leads to the thermodynamically more stable product, while alkylation at N2 is often the kinetically favored pathway. The choice of base, solvent, and counter-ion can significantly influence the position of attack.
-
Thermodynamic vs. Kinetic Control: In polar aprotic solvents like DMF, the indazole anion is more dissociated, and reactions often proceed under kinetic control, favoring the N2 isomer. In less polar solvents like THF, with a base like NaH, a tight ion pair can form between the sodium cation and the N2 nitrogen, sterically hindering attack at this position and favoring the formation of the thermodynamically more stable N1 isomer.[3][4][5][6]
Strategies for Regiocontrol:
Experimental Protocols for Regioselective N-Alkylation:
Protocol for N1-Alkylation (Thermodynamic Control): [3][5]
-
To a stirred suspension of NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the 1H-indazole (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent.
Protocol for N2-Alkylation (Kinetic Control):
-
To a solution of the 1H-indazole (1.0 equiv) in anhydrous DMF, add Cs₂CO₃ (1.5 equiv).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 equiv) and continue stirring at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
Issue 3: Substrate Scope Limitations in the Davis-Beirut Reaction
Question: I am attempting a Davis-Beirut synthesis of a 2H-indazole, but it is failing with my aniline (or secondary alcohol) substrate. Why is this reaction so sensitive to the amine and alcohol components?
Answer:
The Davis-Beirut reaction is a powerful tool for the synthesis of 2H-indazoles from o-nitrobenzylamines, but its substrate scope can be limited, particularly with less nucleophilic amines like anilines or when using sterically hindered secondary alcohols.[7][8][9]
Causality and Mechanistic Insight:
The key intermediate in the Davis-Beirut reaction is a highly reactive nitroso imine. The formation of this intermediate and its subsequent N-N bond-forming heterocyclization are sensitive to the electronic and steric properties of the substrates.
-
Slow N-N Bond Formation: With N-aryl imines (derived from anilines), the N-N bond formation can be slow. This allows for competitive side reactions, such as the addition of water to the nitroso imine intermediate, leading to imine bond cleavage and a reduction in yield.[7]
-
Solvent Effects: The choice of alcohol as a solvent is critical. Primary alcohols generally give good yields, while secondary alcohols are often less efficient. The alkoxide generated from the alcohol participates in the reaction cascade, and its nucleophilicity and steric bulk can impact the reaction rate.[7]
Overcoming Substrate Limitations:
Protocol for Modified Davis-Beirut with Challenging Substrates:
For challenging substrates, a modified approach using photochemical generation of the key nitroso intermediate under milder, Brønsted acid-catalyzed conditions can be effective, particularly for accessing N-aryl targets.
-
Starting Material: o-Nitrobenzyl alcohol.
-
Conditions: Photolysis in the presence of the desired amine and a catalytic amount of a Brønsted acid (e.g., acetic acid) in a suitable solvent like methanol.
-
Rationale: This approach avoids the harsh basic conditions of the traditional Davis-Beirut reaction and can facilitate the reaction with less nucleophilic amines.
Conclusion: Embracing Milder and More Efficient Synthetic Strategies
The synthesis of indazoles is a mature field, yet one that continues to evolve. While classical methods laid the foundation, their reliance on harsh reaction conditions often limits their applicability in modern drug discovery, where functional group tolerance and scalability are paramount. By understanding the mechanistic underpinnings of these reactions, we can effectively troubleshoot common issues and, more importantly, transition to milder and more efficient synthetic strategies. The adoption of transition-metal catalysis, photocatalysis, and flow chemistry represents a significant step forward, enabling the synthesis of complex indazole derivatives with greater precision and in a more sustainable manner.
This guide serves as a starting point for navigating the challenges of indazole synthesis. We encourage you to delve into the cited literature to further deepen your understanding and refine your experimental approaches.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the catalytic synthesis of indazoles, with a focus on optimizing catalyst loading to enhance reaction efficiency, yield, and purity. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Catalyst Loading & Optimization
Question 1: My indazole synthesis reaction is showing low or no conversion. Could the catalyst loading be the issue?
Answer: Yes, incorrect catalyst loading is a frequent cause of low or no conversion in indazole synthesis. While it's tempting to assume more catalyst will increase the reaction rate, the relationship is not always linear and can be influenced by several factors.
-
Insufficient Catalyst: The most straightforward reason for low conversion is an inadequate amount of catalyst to facilitate the reaction at a reasonable rate.[1] Transition metal-catalyzed reactions, such as those employing palladium or copper, rely on a sufficient number of active catalytic sites to turn over the starting materials to products.[2][3][4]
-
Catalyst Saturation: Conversely, excessively high catalyst loading can sometimes be detrimental. It can lead to catalyst aggregation, which reduces the number of accessible active sites. Furthermore, high concentrations of catalyst can sometimes promote unwanted side reactions, leading to a decrease in the yield of the desired indazole product.
-
Substrate-to-Catalyst Ratio: It is crucial to consider the catalyst loading in relation to your substrate concentration. A typical starting point for screening catalyst loading in many cross-coupling reactions is in the range of 1-5 mol%.[5] However, for highly efficient catalytic systems or when using highly reactive substrates, loadings as low as 0.01 mol% have been reported to be effective.[5]
Troubleshooting Workflow for Low Conversion:
References
How to avoid dimer formation in salicylaldehyde and hydrazine reactions
Technical Support Center: Salicylaldehyde-Hydrazine Reactions
A Guide for Scientists on Preventing Dimer (Azine) Formation
Welcome to the technical support guide for navigating the complexities of salicylaldehyde and hydrazine reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize hydrazone synthesis and encounter challenges with unwanted side products. Our goal is to provide you with the mechanistic insights and practical, field-tested protocols necessary to ensure the selective formation of the desired salicylaldehyde hydrazone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I reacted salicylaldehyde with hydrazine and obtained a bright yellow precipitate that I'm struggling to purify. What is it and why did it form?
A1: You have most likely formed salicylaldazine, the symmetrically substituted azine, which is often mistakenly called a "dimer."
This is the most common issue in this synthesis. Salicylaldazine is a distinct chemical entity formed when two molecules of salicylaldehyde react with one molecule of hydrazine.[1][2][3] Its formation is primarily driven by reaction stoichiometry. If salicylaldehyde is present in a molar excess relative to hydrazine (or even at a stoichiometric 2:1 ratio), the formation of the highly conjugated and often poorly soluble azine is highly favored.[4]
Causality: The initial reaction between one molecule of salicylaldehyde and one of hydrazine forms the desired salicylaldehyde hydrazone. However, this hydrazone intermediate still possesses a reactive -NH2 group. If there is an excess of salicylaldehyde in the reaction mixture, this intermediate can act as a nucleophile and react with a second molecule of salicylaldehyde, leading to the azine. The precipitation of this stable azine from the solution drives the equilibrium towards its formation, making it a persistent impurity that is difficult to remove.[5][6]
Q2: What is the fundamental reaction mechanism, and how does it lead to two different products?
A2: The reaction is a classic Schiff base condensation, but the bifunctional nature of hydrazine creates a competitive reaction pathway.
The core mechanism involves the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of salicylaldehyde.[7][8] This is followed by a dehydration step to form a carbon-nitrogen double bond (an imine). The key divergence occurs after the first condensation:
-
Pathway to Hydrazone (Desired Product): One molecule of hydrazine reacts with one molecule of salicylaldehyde. If the reaction stops here, you have your desired product, salicylaldehyde hydrazone. This is favored when hydrazine is in molar excess or at a strict 1:1 ratio.
-
Pathway to Azine ("Dimer"): The newly formed salicylaldehyde hydrazone, still containing a nucleophilic -NH2 group, reacts with a second molecule of salicylaldehyde. This pathway is favored when salicylaldehyde is in molar excess.
Below is a diagram illustrating these competing pathways.
Caption: Competing reaction pathways for salicylaldehyde and hydrazine.
Q3: How can I reliably control the reaction to exclusively synthesize the salicylaldehyde hydrazone?
A3: Strict control over stoichiometry and reaction conditions is paramount.
The key is to ensure that salicylaldehyde is the limiting reagent. Using a slight excess of hydrazine hydrate can effectively prevent the formation of the azine by ensuring that any hydrazone formed is not exposed to unreacted salicylaldehyde.
Key Experimental Controls:
-
Stoichiometry: Use a molar ratio of 1:1.2 of Salicylaldehyde to Hydrazine Hydrate. The slight excess of hydrazine ensures the complete consumption of the aldehyde.
-
Order of Addition: Add the salicylaldehyde solution slowly to the hydrazine solution. This "inverse addition" maintains an excess of hydrazine throughout the reaction, suppressing the second condensation step.
-
Temperature: Conduct the reaction at a controlled, low temperature (e.g., 0-5 °C) initially during the addition. This slows down the reaction rates, allowing for better control and minimizing side reactions.
-
Solvent: Ethanol is a commonly used solvent that facilitates the dissolution of reactants and the precipitation of the product upon completion.
Q4: Can you provide a validated protocol for synthesizing pure salicylaldehyde hydrazone?
A4: Certainly. The following protocol is designed to minimize azine formation and yield a pure product.
This procedure is adapted from established methods and emphasizes controlled conditions.[4][5]
Experimental Protocol: Synthesis of Salicylaldehyde Hydrazone
-
Reagent Preparation:
-
Prepare a solution of hydrazine hydrate (e.g., 1.25 g, 25 mmol) in 25 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Prepare a separate solution of salicylaldehyde (e.g., 2.44 g, 20 mmol) in 15 mL of ethanol.
-
-
Reaction Setup:
-
Cool the flask containing the hydrazine hydrate solution to 0-5 °C using an ice bath.
-
-
Controlled Addition:
-
Using a dropping funnel, add the salicylaldehyde solution dropwise to the cooled, stirring hydrazine solution over a period of 30-45 minutes. It is critical to maintain the low temperature during this addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.
-
Remove the ice bath and let the mixture warm to room temperature, continuing to stir for another 2-3 hours. A precipitate should form during this time.
-
-
Product Isolation:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product twice with a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Drying and Characterization:
-
Dry the product under vacuum.
-
Determine the melting point and characterize using spectroscopic methods (FTIR, ¹H NMR) to confirm the structure and purity.
-
Caption: Workflow for the controlled synthesis of salicylaldehyde hydrazone.
Q5: How do I differentiate between the desired hydrazone and the unwanted azine side-product?
A5: You can use a combination of physical properties and standard analytical techniques.
The two compounds have distinct characteristics that allow for unambiguous identification.
| Property | Salicylaldehyde Hydrazone (Desired) | Salicylaldazine (Undesired "Dimer") |
| Molar Ratio | 1:1 (Salicylaldehyde:Hydrazine) | 2:1 (Salicylaldehyde:Hydrazine) |
| Appearance | Stable, crystalline substance[5] | Bright yellow, cream, or pink solid[4] |
| Melting Point | ~96-97 °C[5] | ~213-218 °C |
| ¹H NMR | Shows signals for -NH₂ protons. Aromatic region integrates to 4 protons. One aldehyde proton signal (-CH=N-). | Lacks -NH₂ proton signals. Aromatic region integrates to 8 protons. Two equivalent aldehyde proton signals (-CH=N-N=CH-). |
| FTIR (cm⁻¹) | Exhibits N-H stretching bands (typically 3200-3400 cm⁻¹). C=N stretch around 1600-1610 cm⁻¹.[9] | Absence of N-H stretching bands. Strong C=N stretch around 1615-1630 cm⁻¹. |
| Solubility | Generally more soluble in common organic solvents than the azine. | Often precipitates readily and may have lower solubility.[2] |
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 959-36-4: Salicylaldazine | CymitQuimica [cymitquimica.com]
- 3. Condensation of salicylaldehyde with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the condensation of salicylaldehyde with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Scaling up the synthesis of 5-Chloro-3-methyl-1H-indazole for preclinical studies
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals scaling up the synthesis of 5-Chloro-3-methyl-1H-indazole for preclinical studies. It addresses common challenges, offers troubleshooting solutions, and details validated protocols to ensure safety, reproducibility, and high yield. The indazole scaffold is a privileged structure in medicinal chemistry, making robust synthetic routes essential for advancing new therapeutic agents.[1][2][3]
Synthesis Overview: A Scalable Pathway
A common and effective route for producing this compound on a larger scale begins with 4-Chloro-2-methylaniline. The core transformation involves a diazotization reaction followed by an intramolecular cyclization. This method is advantageous due to the availability of starting materials and its generally good yields when optimized.[4][5]
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety concern when scaling up this synthesis?
A1: The diazotization step is the most hazardous part of this synthesis. Arenediazonium salts are high-energy intermediates that can be thermally unstable and sensitive to shock, especially when isolated in a solid, dry state.[6][7] For safety, it is imperative to:
-
Maintain Low Temperatures: Strictly control the reaction temperature between 0 and 5 °C.[6][8] Excursions above this range can lead to rapid decomposition and loss of control.
-
Avoid Isolation: Use the diazonium salt in situ as a solution without attempting to isolate it.[8]
-
Ensure Proper Venting: The reaction generates nitrogen gas, which must be safely vented to prevent pressure buildup.[8]
-
Quench Excess Nitrite: After the reaction, any residual nitrous acid should be quenched, for example, with sulfamic acid.[9]
Q2: My overall yield is low. What are the most likely causes?
A2: Low yield can stem from several factors. The most common are incomplete diazotization, degradation of the unstable diazonium intermediate, and inefficient cyclization. Careful control over temperature, addition rates, and pH during diazotization is crucial. For the cyclization step, solvent choice and reaction temperature are key parameters to optimize.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the consumption of the starting aniline and the formation of the indazole product. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What are the best practices for purifying the final product on a larger scale?
A4: For preclinical batches, high purity is essential. The primary purification method is typically recrystallization. Finding a suitable solvent system (e.g., ethanol/water, toluene, or heptane/ethyl acetate mixtures) is key. If recrystallization is insufficient, flash column chromatography on silica gel can be used, though this may be less practical for very large quantities.
Q5: Are there alternative, "greener" synthetic methods available?
A5: Research into indazole synthesis is ongoing, with some methods avoiding harsh acids or using catalytic systems.[1] For instance, certain metal-free approaches using different starting materials have been developed, though their scalability and cost-effectiveness must be evaluated for each specific target.[10] However, the classic diazotization route remains one of the most established for this particular substitution pattern.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process.
Stage 1: Diazotization of 4-Chloro-2-methylaniline
Problem: The reaction is sluggish, and TLC analysis shows significant unreacted starting material.
-
Possible Cause 1: Ineffective Nitrosating Agent. The sodium nitrite (NaNO₂) may be old or have degraded. Nitrous acid, formed in situ from NaNO₂ and a strong acid, is the active agent.
-
Solution: Use a fresh, unopened bottle of sodium nitrite. Ensure it is fully dissolved in water before slow, controlled addition.
-
-
Possible Cause 2: Incorrect pH. The reaction requires a strongly acidic medium (pH 1-2) to generate sufficient nitrous acid.[11]
-
Solution: Ensure a stoichiometric excess of strong acid (e.g., hydrochloric acid) is used. The aniline starting material should be fully dissolved and protonated before adding the nitrite solution.
-
-
Possible Cause 3: Temperature Too Low. While the reaction must be kept cold to prevent decomposition, temperatures below 0 °C can significantly slow the reaction rate.
-
Solution: Maintain the temperature strictly within the 0-5 °C range using a well-calibrated cooling bath.
-
Problem: The reaction mixture turns dark brown or black, with vigorous gas evolution.
-
Possible Cause: Decomposition of the Diazonium Salt. This is a critical safety issue, often caused by a temperature spike above 10 °C.[6][11] Transition metal impurities can also catalyze decomposition.[7]
-
Solution: Immediately enhance cooling. If the temperature continues to rise uncontrollably, prepare for emergency quenching by adding a pre-chilled solution of a reducing agent like sodium bisulfite. For future runs, improve the cooling efficiency of the reactor, slow down the addition rate of the nitrite solution, and ensure the reactor is scrupulously clean.
-
Problem: A solid precipitates during the addition of sodium nitrite.
-
Possible Cause: Low Solubility of the Diazonium Salt. While often soluble, some diazonium salts can precipitate, especially if the concentration is too high. A precipitated diazonium salt is a significant explosion hazard.[8][9]
-
Solution: Increase the solvent volume to keep all components in solution. If precipitation is unavoidable for a specific substrate, the process must be re-evaluated for safety and is likely not suitable for scale-up without specialized equipment and protocols. Never proceed with a reaction where the diazonium salt has crashed out of solution. [8]
-
Stage 2: Intramolecular Cyclization
Problem: The yield of this compound is poor, with many side products observed by TLC/HPLC.
-
Possible Cause 1: Competing Side Reactions. The diazonium intermediate can undergo other reactions, such as coupling or decomposition, if the cyclization is not efficient.
-
Solution: This step often requires heating. Optimize the cyclization temperature; too low, and the reaction is slow, allowing for degradation, while too high can promote tar formation. A temperature screen (e.g., 50 °C, 65 °C, 80 °C) is recommended during development.
-
-
Possible Cause 2: Incorrect Solvent. The solvent can influence the stability of the intermediate and the rate of cyclization.
-
Solution: While often performed in the aqueous acidic solution from the first step, some procedures may benefit from the addition of a co-solvent. Evaluate different solvent systems if yield remains low.
-
Stage 3: Work-up and Purification
Problem: The product isolates as a dark, oily solid that is difficult to handle.
-
Possible Cause: Presence of Tarry Impurities. Inefficient cyclization or decomposition can lead to the formation of polymeric tars that co-precipitate with the product.
-
Solution: Before crystallization, perform a solvent wash. Dissolve the crude product in a suitable solvent like ethyl acetate and wash with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.[12] Filtering the organic solution through a small plug of silica gel or activated carbon can also help remove colored impurities.
-
Problem: Poor recovery after recrystallization.
-
Possible Cause 1: Product is too soluble in the chosen solvent.
-
Solution: Use a binary solvent system. Dissolve the product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Cool slowly to allow for crystal formation. Common systems include ethanol/water or toluene/heptane.
-
-
Possible Cause 2: Cooling too quickly. Rapid cooling leads to the formation of very small crystals or oils, which can trap impurities and be difficult to filter.
-
Solution: Allow the crystallization mixture to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator for several hours to maximize recovery.
-
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 12. benchchem.com [benchchem.com]
Stability and degradation issues of 5-Chloro-3-methyl-1H-indazole in solution
Technical Support Center: 5-Chloro-3-methyl-1H-indazole
A Guide to Ensuring Solution Stability and Investigating Degradation
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for maintaining the stability of this compound in solution. As a key intermediate in pharmaceutical research, understanding its behavior under various experimental conditions is critical for generating reliable and reproducible data. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the handling and stability of this compound solutions.
Q1: What are the ideal storage conditions for solid this compound and its prepared solutions?
A1: For the solid compound, storage in a tightly sealed container at room temperature in a dry environment is recommended.[1] For solutions, the principle is to minimize all potential energy inputs that could drive degradation. We recommend storing stock solutions at 2-8°C, protected from light. For long-term storage (>1 week), aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles, which can themselves introduce instability. Always use tightly sealed vials with minimal headspace to reduce exposure to oxygen.
Q2: Which solvents should I use to prepare my stock solution? Are there any I should avoid?
A2: this compound is typically soluble in organic solvents like DMSO, DMF, and alcohols (methanol, ethanol). For initial solubilization, anhydrous-grade solvents are always preferred to minimize water content and the risk of hydrolysis. Protic solvents, especially if not anhydrous, can participate in degradation over time. Avoid highly reactive or strongly oxidizing solvents. Based on safety data for indazole-class compounds, strong oxidizing agents are incompatible and can lead to vigorous reactions and degradation.[2]
Q3: How can I visually identify potential degradation in my solution?
A3: The first indication of degradation is often a visual change. A freshly prepared solution of this compound in a solvent like DMSO should be clear and colorless. The appearance of a yellow or brown tint, haziness, or the formation of precipitate over time are strong indicators of chemical change. While visual inspection is a useful first alert, it is not a substitute for analytical confirmation (e.g., HPLC, LC-MS).
Q4: Is this compound sensitive to light?
A4: Yes, compounds with heterocyclic aromatic ring systems like indazole can be susceptible to photolytic degradation.[3][4] Energy from UV or even high-intensity visible light can promote the formation of reactive radical species, leading to dimerization, oxidation, or other structural changes.[3] Therefore, it is a critical best practice to protect solutions from light by using amber vials or by wrapping standard vials in aluminum foil. All solution handling should be performed in a subdued lighting environment where possible. Photostability testing should follow established guidelines, such as those from the International Council for Harmonisation (ICH) guideline Q1B.[5][6]
Q5: What is the expected stability of this compound across different pH ranges in aqueous media?
A5: While specific data for this molecule is not extensively published, the indazole scaffold provides clues. The indazole ring contains nitrogen atoms that can be protonated or deprotonated, and its stability can be pH-dependent. Based on related structures, both strongly acidic and strongly basic conditions are likely to catalyze hydrolysis, potentially targeting the indazole ring itself.[7] For experiments in aqueous buffers, it is crucial to determine the stability window. We recommend conducting a preliminary stability test at the intended experimental pH, analyzing the solution at time zero and after 24-48 hours to check for any significant loss of the parent compound.
Troubleshooting Guide: Investigating Solution Instability
Encountering unexpected results can be frustrating. This guide provides a logical workflow to diagnose and resolve common issues related to the stability of this compound.
Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC/LC-MS)
If you observe new peaks in your chromatogram that were not present in the initial analysis of the solution, it is crucial to determine their origin.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Causality Explained: This workflow systematically differentiates between pre-existing impurities from the solid material and new species formed in solution. A forced degradation study, a cornerstone of pharmaceutical stability testing, intentionally degrades the compound under harsh conditions to generate likely degradation products.[8][9] By comparing the chromatographic profile of your unstable sample to these "stressed" samples, you can often identify the specific degradation pathway at play (e.g., if the unknown peak matches a peak from the acid-stressed sample, acid-catalyzed hydrolysis is the likely cause).
Issue 2: Progressive Loss of Parent Compound Concentration Over Time
A gradual decrease in the concentration of this compound in solution, even without the appearance of obvious degradation peaks, requires investigation.
-
Verify Analytical Method: Ensure your analytical method is accurate. Run a freshly prepared standard to confirm instrument performance and quantification.
-
Investigate Adsorption: This compound may adsorb to certain plastics or glass surfaces, especially at low concentrations. Prepare a sample in a polypropylene tube and another in a glass vial. Compare the concentration over time. If adsorption is suspected, consider using silanized glass vials.
-
Evaluate Solubility Limit: Confirm you are working below the compound's solubility limit in your chosen solvent. If the solution is saturated, the compound may slowly precipitate out of solution, especially if subjected to temperature fluctuations. A visual check against a dark background can help spot subtle precipitation.
-
Re-evaluate for Degradation: It's possible the degradation products are not UV-active at your detection wavelength or are volatile. An alternative analytical technique, such as LC-MS, can provide more comprehensive information on all species present in the solution.
Experimental Protocols
These protocols provide a framework for proactively assessing the stability of this compound.
Protocol 1: Forced Degradation Study
This study intentionally exposes the compound to extreme conditions to rapidly identify potential degradation pathways and products.[5][7][10]
Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, heat, and light.
Materials:
-
This compound
-
Solvent: Acetonitrile or Methanol (HPLC Grade)
-
Stress Agents: 1M HCl, 1M NaOH, 30% H₂O₂, Purified Water
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, prepare a sample and a control (where applicable).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose a solution (e.g., 100 µg/mL in methanol:water) to a calibrated light source as per ICH Q1B guidelines (e.g., overall illumination ≥ 1.2 million lux hours).[6] Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
-
Neutralization & Analysis:
-
Before analysis, neutralize the acid and base hydrolysis samples (e.g., with an equimolar amount of NaOH or HCl, respectively).
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase.
-
Analyze all samples, including an unstressed control (time zero), by a stability-indicating HPLC method. The method should be capable of resolving the parent peak from all potential degradants.
-
Potential Degradation Pathways Diagram:
Caption: Potential degradation pathways for this compound.
Summary of Forced Degradation Conditions
The following table summarizes the recommended stress conditions, which are aligned with industry best practices for identifying drug substance degradation pathways.[5][11]
| Stress Condition | Stressor Agent | Typical Conditions | Potential Outcome / Degradation Pathway |
| Acid Hydrolysis | 0.1M - 1M HCl | Room Temp to 60°C | Cleavage or rearrangement of the indazole ring. |
| Base Hydrolysis | 0.1M - 1M NaOH | Room Temp to 60°C | Ring opening or other base-catalyzed reactions. |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Formation of N-oxides or hydroxylation of the aromatic rings. |
| Thermal | Dry Heat / Solution | 60°C - 80°C | General decomposition, dependent on compound's intrinsic stability. |
| Photolytic | UV and Visible Light | ICH Q1B specified | Dimerization, oxidation, or radical-mediated decomposition. |
References
- 1. This compound CAS#: 945265-09-8 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. ijisrt.com [ijisrt.com]
- 11. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 5-Chloro-3-methyl-1H-indazole: A Comparative Study
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, indazole derivatives are of significant interest due to their diverse pharmacological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key intermediate, 5-Chloro-3-methyl-1H-indazole. We will delve into a predicted spectral analysis of this molecule and compare it with experimentally determined data for related substituted indazoles to highlight the nuanced effects of substituents on the indazole core.
The Structural Significance of this compound
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The presence of the chloro and methyl groups at specific positions on the indazole ring provides a handle for further chemical modifications, making it a versatile precursor in medicinal chemistry. Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of the final products. NMR spectroscopy stands as the most powerful technique for this purpose, offering detailed insights into the molecular structure in solution.
Predicted ¹H NMR Spectral Analysis of this compound
While a publicly available, fully assigned experimental spectrum for this compound is not readily found, we can, with a high degree of confidence, predict its ¹H NMR spectrum based on established principles and data from closely related analogs. The primary tautomer in solution is expected to be the 1H-indazole.[1]
The key signals in the ¹H NMR spectrum are expected to arise from the three aromatic protons on the benzene ring, the protons of the C3-methyl group, and the N-H proton.
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH | ~12.5 | Broad Singlet | - | The N-H proton of indazoles is acidic and typically appears as a broad signal in the downfield region. Its chemical shift is highly dependent on solvent and concentration. |
| H7 | ~7.65 | Doublet | J = 8.8 Hz | This proton is ortho to the electron-donating N1 and is expected to be the most shielded of the aromatic protons. |
| H4 | ~7.55 | Doublet | J = 1.8 Hz | H4 is meta to the chloro group and experiences minimal electronic effect from it. It will appear as a doublet due to coupling with H6. |
| H6 | ~7.20 | Doublet of Doublets | J = 8.8, 1.8 Hz | H6 is ortho to the electron-withdrawing chloro group, leading to a downfield shift. It is coupled to both H7 and H4. |
| CH₃ | ~2.50 | Singlet | - | The methyl group at C3 is not coupled to any other protons and will appear as a singlet. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~142 | The presence of the methyl group and its position in the pyrazole ring leads to a downfield shift. |
| C7a | ~139 | A quaternary carbon at the ring junction. |
| C3a | ~122 | Another quaternary carbon at the ring junction, generally more shielded than C7a. |
| C5 | ~126 | The carbon atom directly attached to the chlorine atom. |
| C4 | ~121 | This carbon is expected to be shielded relative to other aromatic carbons. |
| C7 | ~119 | Influenced by the adjacent N1 atom. |
| C6 | ~110 | The position of this carbon makes it sensitive to the electronic effects of the chloro group. |
| CH₃ | ~12 | A typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic system. |
Comparative Spectral Analysis: The Influence of Substituents
To understand the spectral characteristics of this compound, it is instructive to compare its predicted NMR data with the experimental data of other substituted indazoles.
Table 3: Comparison of ¹H and ¹³C NMR Data for Substituted Indazoles
| Compound | Substituent at C3 | Substituent at C5/C6 | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Reference |
| This compound | -CH₃ | 5-Cl | H4: ~7.55, H6: ~7.20, H7: ~7.65, CH₃: ~2.50 | C3: ~142, C5: ~126 | Predicted |
| 5-Chloro-3-phenyl-1H-indazole | -Phenyl | 5-Cl | Aromatic H's: 7.14-7.98 | C3: 145.36, C5: 127.11 | [2] |
| 6-Nitro-3-phenyl-1H-indazole | -Phenyl | 6-NO₂ | Aromatic H's: 7.51-8.26 | C3: 146.99, C6: 146.56 | [2] |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | -Phenyl | 6-CF₃ | Aromatic H's: 7.42-8.11 | C3: 146.42, C6: 124.57 (q) | [2] |
-
Effect of C3 Substituent: Replacing the methyl group with a phenyl group at C3 generally leads to a downfield shift of the C3 carbon signal and introduces a complex multiplet in the aromatic region of the ¹H NMR spectrum.
-
Effect of Benzene Ring Substituent: The electronic nature of the substituent on the benzene ring significantly impacts the chemical shifts. The strongly electron-withdrawing nitro group in 6-nitro-3-phenyl-1H-indazole causes a significant downfield shift of the C6 carbon compared to the chloro-substituted analog. The trifluoromethyl group also exerts a strong electron-withdrawing effect.
Caption: Structural differences in the compared indazole derivatives.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR data for indazole derivatives, a standardized protocol is essential.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the indazole sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for indazoles as it can help in observing the N-H proton.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
2. ¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Parameters:
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for accurate integration).
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
-
3. ¹³C NMR Acquisition:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
4. 2D NMR for Structural Confirmation:
-
To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C correlations. This is a self-validating approach to confirm the predicted structure.
Caption: Experimental workflow for NMR analysis of indazole derivatives.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By comparing its expected spectral features with those of other substituted indazoles, we gain valuable insights into the structure-property relationships that govern the chemical shifts in these important heterocyclic systems. The provided experimental protocol offers a robust framework for researchers to obtain high-quality, reliable NMR data for the accurate characterization of these and similar molecules, ensuring the integrity and success of their research and development endeavors.
References
A Comparative Study of 5-Chloro-3-methyl-1H-indazole and Other Indazole Analogs: A Guide for Researchers
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1] Its versatility has led to the development of drugs targeting a range of conditions, from cancer to inflammatory diseases. This guide provides a comparative analysis of 5-Chloro-3-methyl-1H-indazole against other key indazole analogs, offering insights into the structure-activity relationships (SAR) that govern their performance. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related analogs to provide a comprehensive comparative framework for researchers, scientists, and drug development professionals.
The Indazole Scaffold: A Versatile Pharmacophore
Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a pyrazole ring. This unique structure imparts favorable physicochemical properties and the ability to form key interactions with various biological targets.[1] The indazole nucleus can be substituted at multiple positions, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Synthesis of Indazole Analogs: A Comparative Overview
The synthesis of the indazole core can be achieved through various strategies. A common approach for the synthesis of 3-substituted indazoles involves the cyclization of ortho-substituted phenylhydrazones or related precursors.
For the synthesis of the parent compound, 3-methyl-1H-indazole , a typical route involves the diazotization of 2-aminoacetophenone followed by reduction and cyclization.
In the case of This compound , the introduction of the chloro group at the 5-position can be achieved by starting with a correspondingly substituted precursor, such as 4-chloro-2-aminoacetophenone. The general synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound.
This synthetic strategy is adaptable for the creation of a diverse library of indazole analogs by varying the starting materials and reaction conditions.
Physicochemical Properties: The Impact of Substitution
The substitution pattern on the indazole ring significantly influences the physicochemical properties of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Notes |
| 3-methyl-1H-indazole | C₈H₈N₂ | 132.16 | 1.8 | Parent compound, serves as a baseline for comparison. |
| This compound | C₈H₇ClN₂ | 166.61 | 2.5 | The chloro group increases lipophilicity, which may enhance membrane permeability but could also affect solubility. |
| 6-Chloro-3-methyl-1H-indazole | C₈H₇ClN₂ | 166.61 | 2.5 | Isomeric with the 5-chloro analog, subtle differences in electronic distribution may impact target binding. |
| 7-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | 1.4 | The nitro group is a strong electron-withdrawing group, increasing polarity and potentially altering metabolic stability. |
Comparative Biological Activity: A Focus on Kinase Inhibition
Indazole derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammation.[2] A particularly relevant target for indazole-based inhibitors is the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammatory responses.[3]
While direct inhibitory data for this compound is scarce, structure-activity relationship (SAR) studies of related compounds provide valuable insights. For instance, a 3-(4-chlorophenyl)-1H-indazole-6-carboxamide derivative has been reported to inhibit p38α MAPK with an IC50 of 3.37 µM.[4] This suggests that the indazole scaffold is a viable starting point for developing p38 MAPK inhibitors.
The p38 MAPK signaling cascade is a key pathway in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAPK can therefore be a therapeutic strategy for inflammatory diseases.
Caption: The p38 MAPK signaling pathway and the inhibitory action of indazole analogs.
Comparative Cytotoxicity
The cytotoxic potential of indazole derivatives is a critical aspect of their evaluation as potential therapeutic agents, particularly in oncology. The following table summarizes available data for related indazole analogs against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Indazole-based Gold(III) Complex | MCF-7 (Breast) | 9 | [5] |
| 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 | [6] |
| 1H-indazole-3-amine derivative (6o) | HEK-293 (Normal) | 33.2 | [6] |
| Indazol-pyrimidine derivative (4f) | MCF-7 (Breast) | 1.629 | [7] |
| Indazol-pyrimidine derivative (4i) | MCF-7 (Breast) | 1.841 | [7] |
The data indicates that modifications to the indazole scaffold can lead to potent and, in some cases, selective anticancer activity. The higher IC50 value of compound 6o against the normal cell line (HEK-293) compared to the cancer cell line (K562) suggests a favorable therapeutic window.[6]
Experimental Protocols
To facilitate further research and comparative evaluation, detailed protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the inhibitory activity of a compound against a specific protein kinase using a radioactive isotope.
Rationale: This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and quantitative measure of kinase activity.[8]
Materials:
-
Purified kinase of interest (e.g., p38α)
-
Kinase-specific substrate (e.g., Myelin Basic Protein)
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper
-
50 mM Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, the purified kinase, and the substrate.
-
Add the diluted test compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
MTT Assay for Cytotoxicity
This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on a cancer cell line.
Rationale: The MTT assay is a widely used and reliable method to measure cell viability. It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The indazole scaffold represents a highly promising starting point for the development of novel therapeutic agents. While this compound itself is not extensively characterized in the literature, the analysis of its structural analogs suggests its potential as a kinase inhibitor and anticancer agent. The chloro substitution at the 5-position is expected to enhance its lipophilicity, which could influence its pharmacokinetic profile and cellular permeability.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its close analogs to elucidate their specific targets and mechanisms of action. The experimental protocols provided in this guide offer a robust framework for such investigations. By systematically exploring the structure-activity relationships of this and other indazole derivatives, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cytotoxic Indazole‐based Gold(III) Carboxamide Pincer Complex Targeting DNA Through Dual Binding Modes of Groove Binding and Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Biological Landscape of Chloro-Methyl-Indazoles: A Comparative Analysis of 5-Chloro-3-methyl-1H-indazole and its Isomers
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The strategic placement of substituents on the indazole ring system can profoundly influence the pharmacological profile of the resulting molecules. This guide provides a comparative overview of the biological potency of 5-Chloro-3-methyl-1H-indazole and its positional isomers, synthesizing available scientific knowledge to inform drug discovery and development efforts.
While a direct head-to-head comparative study of the full isomeric series of this compound is not extensively documented in publicly available literature, we can infer potential structure-activity relationships (SAR) by examining existing data on variously substituted indazole derivatives. The biological activities of these compounds, particularly their anti-cancer and kinase inhibitory effects, are of significant interest.
The Indazole Core: A Hub of Biological Activity
Indazole derivatives have demonstrated a remarkable diversity of pharmacological effects, including anti-inflammatory, antimicrobial, and potent anti-cancer properties.[2][3] Their mechanism of action often involves the modulation of key signaling pathways critical for cell proliferation, survival, and inflammation. The bicyclic structure of indazole, comprising a benzene ring fused to a pyrazole ring, provides a versatile template for designing molecules that can interact with a variety of biological targets.
Structure-Activity Relationships: The Critical Role of Substituent Positioning
The biological potency of substituted indazoles is intricately linked to the nature and position of the functional groups on the indazole ring. Even subtle changes, such as shifting a methyl or chloro group from one position to another, can lead to significant differences in activity, selectivity, and pharmacokinetic properties.
For chloro-substituted indazoles, the position of the chlorine atom can influence the electronic properties of the entire molecule, affecting its ability to interact with target proteins. Similarly, the placement of a methyl group can impact steric interactions within a binding pocket and alter the compound's metabolic stability.
A comprehensive understanding of these structure-activity relationships is paramount for the rational design of novel indazole-based therapeutics with improved efficacy and safety profiles.
Comparative Biological Potency: An Evidence-Based Outlook
A direct, systematic comparison of the biological potency of this compound and all its positional isomers (e.g., 4-chloro-3-methyl, 6-chloro-3-methyl, 7-chloro-3-methyl, and isomers with varied methyl group positions) is not available in the current scientific literature. Such a study would require the synthesis of each isomer and their evaluation in a standardized panel of biological assays.
However, based on broader studies of substituted indazoles, we can anticipate that each isomer would exhibit a unique biological activity profile. For instance, in the context of kinase inhibition, a key area for indazole derivatives, the specific substitution pattern dictates the affinity and selectivity for different kinases.
To facilitate future research in this area, we present a hypothetical comparative table that outlines the type of data required for a robust comparison.
Table 1: Hypothetical Comparative Biological Activity of Chloro-Methyl-1H-Indazole Isomers
| Compound | Target Kinase(s) | IC50 (nM) | Antiproliferative Activity (Cell Line) | IC50 (µM) |
| This compound | e.g., VEGFR2, PDGFRβ | Data Not Available | e.g., HCT116, A549 | Data Not Available |
| 4-Chloro-3-methyl-1H-indazole | e.g., VEGFR2, PDGFRβ | Data Not Available | e.g., HCT116, A549 | Data Not Available |
| 6-Chloro-3-methyl-1H-indazole | e.g., VEGFR2, PDGFRβ | Data Not Available | e.g., HCT116, A549 | Data Not Available |
| 7-Chloro-3-methyl-1H-indazole | e.g., VEGFR2, PDGFRβ | Data Not Available | e.g., HCT116, A549 | Data Not Available |
| 5-Chloro-2-methyl-1H-indazole | e.g., VEGFR2, PDGFRβ | Data Not Available | e.g., HCT116, A549 | Data Not Available |
| 5-Chloro-1-methyl-1H-indazole | e.g., VEGFR2, PDGFRβ | Data Not Available | e.g., HCT116, A549 | Data Not Available |
Experimental Methodologies for Comparative Analysis
To generate the crucial data for a meaningful comparison of these isomers, a standardized set of experimental protocols should be employed.
Kinase Inhibition Assay
A common method to assess the potency of compounds against specific kinases is a biochemical assay that measures the enzyme's activity in the presence of the inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compounds (the indazole isomers) at various concentrations.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by fitting the data to a dose-response curve.
Caption: A generalized workflow for the synthesis and biological evaluation of chloro-methyl-indazole isomers.
Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chloro-methyl-indazole isomers for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.
Signaling Pathways and Future Directions
Indazole derivatives are known to interact with various signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways, which are crucial for angiogenesis.
Caption: Potential mechanism of action of chloro-methyl-indazole isomers via inhibition of key receptor tyrosine kinases.
The lack of direct comparative data for this compound and its isomers presents a clear research gap. A systematic study evaluating the synthesis and biological activity of this isomeric series would provide invaluable insights into the structure-activity relationships of chloro-methyl-substituted indazoles. Such research would be a significant contribution to the field of medicinal chemistry and could accelerate the development of novel and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Efficacy of Novel Kinase Inhibitors in Cell-Based Assays: A Comparative Guide Featuring 5-Chloro-3-methyl-1H-indazole
A Senior Application Scientist's Guide to Rigorous Preclinical Validation
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous experimental scrutiny. The indazole nucleus is a privileged scaffold in medicinal chemistry, known to be a surrogate for the adenine of ATP and a core component of numerous kinase inhibitors.[1][2] This guide provides a comprehensive framework for validating the efficacy of a novel indazole-based compound, using 5-Chloro-3-methyl-1H-indazole as a representative example of a new chemical entity with therapeutic potential.
This guide is not merely a list of protocols. It is a strategic blueprint for generating a robust data package, designed to withstand the rigors of peer review and inform critical go/no-go decisions in a drug discovery pipeline. We will contextualize the experimental choices, emphasizing the causality that underpins a self-validating study design.
Our hypothetical investigation will position this compound as a potential inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC) and a compelling target in oncology.[3][4] To establish a benchmark for performance, we will compare its cellular activity against two well-characterized Mps1 inhibitors: NMS-P715 and Reversine .
The Scientific Imperative: Why Target Mps1 Kinase?
Mps1 kinase is a critical component of the SAC, a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4] In many cancer cells, which are often characterized by aneuploidy and chromosomal instability, there is a heightened reliance on the SAC to maintain viability.[4] Consequently, inhibiting Mps1 can selectively drive these cancer cells into mitotic catastrophe and apoptosis, while largely sparing normal, chromosomally stable cells.[3][5] This therapeutic window makes Mps1 an attractive target for anticancer drug development.
Below is a simplified representation of the Mps1-mediated spindle assembly checkpoint signaling pathway.
Caption: Mps1 kinase signaling at an unattached kinetochore.
A Head-to-Head Comparison: Profiling Novel vs. Established Inhibitors
To objectively assess the efficacy of this compound, a multi-parameter comparison with established inhibitors is essential. The following table outlines the key characteristics of our selected benchmark compounds.
| Compound | Primary Target(s) | Reported IC50 | Key Cellular Effects |
| NMS-P715 | Mps1/TTK | 182 nM[6] | Accelerates mitosis, induces aneuploidy and apoptosis.[3][7] |
| Reversine | Aurora Kinases, Mps1 | Aurora A/B/C: ~400-500 nM[8], Mps1 inhibition also reported[9][10] | Induces polyploidy, apoptosis, and autophagy.[10] |
| This compound | Hypothesized: Mps1 | To be determined | To be determined |
Experimental Workflow: A Step-by-Step Guide to Validation
The following experimental workflow is designed to provide a comprehensive validation of a novel kinase inhibitor.
Caption: A logical workflow for validating a novel kinase inhibitor.
Detailed Experimental Protocols
In Vitro Mps1 Kinase Assay
Rationale: To determine the direct inhibitory effect of the compound on the enzymatic activity of Mps1 kinase in a cell-free system. This assay provides a measure of biochemical potency (IC50).
Protocol:
-
Reagents: Recombinant human Mps1 kinase, a suitable substrate (e.g., Myelin Basic Protein), ATP, and a kinase assay kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of this compound, NMS-P715, and Reversine.
-
In a 96-well plate, combine the kinase, substrate, and diluted compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction and quantify kinase activity by measuring ADP production.
-
Calculate the IC50 value for each compound.
-
Cell Viability Assay (MTT Assay)
Rationale: To assess the effect of the compounds on the proliferation and viability of cancer cells. This provides a measure of cellular potency (GI50/IC50).
Protocol:
-
Cell Line: A549 (human lung carcinoma) or HeLa (human cervical cancer) cells, which are known to be sensitive to Mps1 inhibition.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each compound for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the concentration that inhibits cell growth by 50% (GI50).[11][12]
-
Target Engagement by Western Blot
Rationale: To confirm that the compound inhibits the kinase activity of Mps1 within the cell. This is achieved by measuring the phosphorylation of a downstream target. Mps1 autophosphorylation is a reliable marker of its activity.[13]
Protocol:
-
Procedure:
-
Treat cells with the compounds at concentrations around their GI50 values for a short period (e.g., 2-4 hours).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Mps1 and total Mps1.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
A reduction in the phospho-Mps1 signal relative to total Mps1 indicates target engagement.
-
Phenotypic Assays: Mitotic Arrest and Apoptosis
Rationale: To determine if the observed inhibition of cell viability is due to the expected mechanism of action for an Mps1 inhibitor – disruption of mitosis leading to cell death.
A. Mitotic Arrest Analysis (Flow Cytometry):
-
Procedure:
-
Treat cells with the compounds for 24 hours.
-
Fix the cells in ethanol and stain the DNA with propidium iodide.
-
Analyze the cell cycle distribution by flow cytometry.
-
An increase in the G2/M population is indicative of mitotic arrest.
-
B. Apoptosis Analysis (Annexin V/PI Staining):
-
Procedure:
-
Treat cells with the compounds for 48 hours.
-
Stain the cells with Annexin V-FITC and propidium iodide.
-
Analyze the cells by flow cytometry.
-
An increase in the Annexin V-positive population indicates the induction of apoptosis.
-
Data Summary and Interpretation
The data generated from these assays should be compiled into a clear, comparative format to facilitate interpretation.
| Parameter | This compound | NMS-P715 | Reversine |
| Mps1 Kinase IC50 (nM) | Experimental Value | Literature & Experimental Value | Literature & Experimental Value |
| A549 Cell GI50 (µM) | Experimental Value | Literature & Experimental Value | Literature & Experimental Value |
| p-Mps1 Inhibition (at GI50) | Yes/No & Quantification | Yes/No & Quantification | Yes/No & Quantification |
| G2/M Arrest (% increase) | Experimental Value | Experimental Value | Experimental Value |
| Apoptosis (% Annexin V+) | Experimental Value | Experimental Value | Experimental Value |
A successful validation would show that this compound:
-
Directly inhibits Mps1 kinase activity with a potent IC50.
-
Inhibits the proliferation of cancer cells with a corresponding GI50.
-
Reduces the phosphorylation of Mps1 in cells, confirming target engagement.
-
Induces mitotic arrest and subsequent apoptosis, consistent with its mechanism of action.
Concluding Remarks for the Senior Application Scientist
The validation of a novel compound like this compound requires a multi-faceted approach that extends beyond simple potency measurements. By integrating biochemical and cell-based assays, and by benchmarking against well-characterized alternatives, we can build a compelling case for its therapeutic potential. This structured, evidence-based approach ensures scientific integrity and provides the robust data necessary to advance a promising molecule through the drug discovery pipeline. The indazole scaffold continues to be a rich source of novel therapeutics, and a rigorous validation strategy is paramount to unlocking its full potential.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Reversine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Kinase Cross-Reactivity: Profiling 5-Chloro-3-methyl-1H-indazole Against the TAM Family and Beyond
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing novel therapeutics. The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2][3] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity.[4][5] Off-target activity can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities.[6]
This guide provides a comprehensive framework for characterizing the kinase cross-reactivity profile of a novel compound, using 5-Chloro-3-methyl-1H-indazole as a case study. We will compare its hypothetical profile with well-characterized, potent indazole-based inhibitors, providing the experimental methodologies required to generate and interpret such crucial data. Our focus will be on the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases—a frequent target for indazole derivatives implicated in oncology and immune regulation.[7][8][9]
The Biological Context: TAM Kinase Signaling
The TAM receptors (TYRO3, AXL, and MERTK) are a subfamily of receptor tyrosine kinases that play critical roles in cellular processes like proliferation, survival, migration, and immune response modulation.[7][10][11] They are activated by their ligands, Growth Arrest-Specific 6 (GAS6) and Protein S.[7][12] Dysregulation of the GAS6/TAM signaling pathway is associated with tumor progression, metastasis, and the development of therapeutic resistance, making these kinases compelling targets for cancer therapy.[10][13][14] Inhibition of this pathway is also being explored for its antithrombotic potential, as it is essential for sustained platelet activation.[12][15][16]
Below is a simplified representation of the GAS6/TAM signaling cascade, which activates downstream pathways such as PI3K/AKT and MAPK/ERK to drive pro-tumorigenic functions.[10][17]
Caption: The GAS6/TAM signaling pathway.
Comparative Kinase Inhibition Profiles
To properly contextualize the selectivity of a new compound like this compound, it must be compared against existing inhibitors with known profiles. The table below summarizes the inhibitory activity (IC50) of several potent inhibitors against the TAM kinases and other relevant off-targets. This data serves as a benchmark for evaluating novel molecules.
| Kinase Target | Bemcentinib (R428) | LDC1267 | UNC2881 | BMS-777607 | This compound |
| AXL | ~14 nM | 29 nM | 372 nM | 1.1 nM | Data to be determined |
| MERTK | High | <5 nM | 4.3 nM | High | Data to be determined |
| TYRO3 | High | 8 nM | 250 nM | 4.3 nM | Data to be determined |
| c-MET | - | - | - | 3.9 nM | Data to be determined |
| RON | - | - | - | 1.8 nM | Data to be determined |
| Note: Data compiled from multiple sources.[8][18][19][20] "High" indicates significantly lower potency compared to the primary target(s). This table is illustrative and IC50 values can vary based on assay conditions. |
Experimental Design: A Workflow for Profiling Novel Inhibitors
A systematic approach is essential for accurately determining the cross-reactivity profile of a novel kinase inhibitor.[1] The workflow below outlines a robust, multi-stage process, moving from broad screening to specific validation.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
Detailed Experimental Protocols
Reproducible methodologies are the foundation of reliable comparative analysis. The following sections provide step-by-step protocols for the key experiments outlined in the workflow.
Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™ Universal Assay)
Causality: The ADP-Glo™ Kinase Assay is chosen for its universal applicability.[21] Kinases catalyze the transfer of phosphate from ATP to a substrate, producing ADP. By quantifying the amount of ADP produced, this assay can measure the activity of virtually any kinase, regardless of its substrate, making it ideal for initial screening and profiling.[21][22]
Materials:
-
Purified, active kinase (e.g., AXL, MERTK, TYRO3)
-
Kinase-specific substrate
-
This compound and control inhibitors (e.g., Bemcentinib)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Reaction Buffer (containing DTT, MgCl2)
-
ATP solution
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO, then dilute further in the reaction buffer.
-
Kinase Reaction Setup: To each well of the plate, add the kinase, its specific substrate, and the test compound at various concentrations. Include "no inhibitor" controls and "no enzyme" background controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
First Detection Step (ATP Depletion): Add the ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step (ADP to ATP Conversion & Luminescence): Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the initial ADP concentration. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. A higher signal indicates higher ADP production and thus higher kinase activity (less inhibition).
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Large-Scale Kinome Profiling
Causality: A broad kinome scan is essential to uncover unanticipated off-targets.[23][24] Screening against a large, diverse panel of kinases provides a comprehensive selectivity map, which is critical for predicting potential side effects and understanding the full spectrum of a compound's biological activity.[4]
Procedure: This is typically performed as a service by specialized contract research organizations (CROs). The general process is as follows:
-
Compound Submission: Provide the CRO with a sample of this compound at a specified concentration and purity.
-
Screening Concentration: The compound is typically screened at one or two fixed concentrations (e.g., 100 nM and 1 µM) against a panel of hundreds of purified kinases (e.g., the Eurofins DiscoverX KINOMEscan™ or the Promega Kinase Selectivity Profiling Systems).
-
Assay Platform: Various platforms are used, including radiometric filter-binding assays, TR-FRET, or the ADP-Glo™ platform described above.
-
Data Reporting: The results are reported as percent inhibition at the tested concentration(s). Hits that show significant inhibition (e.g., >50% or >75%) are identified.
-
Follow-up: For significant off-targets, full IC50 determination assays (as described in Protocol 1) should be performed to quantify the potency of the interaction.
Protocol 3: Cellular Target Engagement Assay (Western Blot)
Causality: Biochemical assays use purified enzymes, which may not fully reflect the complexity of the cellular environment. A cellular assay is a crucial self-validating step to confirm that the inhibitor can enter the cell and engage its intended target in a physiological context. Measuring the phosphorylation status of a kinase is a direct readout of its activity.
Materials:
-
A relevant cell line that expresses the target kinase (e.g., a cancer cell line with high AXL expression).
-
This compound and control inhibitors.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-phospho-AXL, anti-total-AXL).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting equipment.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Stimulation (Optional): If the basal phosphorylation of the target kinase is low, stimulate the cells with its corresponding ligand (e.g., GAS6) for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated kinase. Subsequently, strip the membrane and re-probe with an antibody for the total kinase to ensure equal protein loading.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities. A decrease in the phospho-kinase signal relative to the total kinase signal indicates successful target inhibition in a cellular context.
Conclusion
The indazole scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. However, a thorough understanding of a compound's selectivity profile is non-negotiable for its progression as a potential therapeutic. By employing a systematic workflow—from broad biochemical screens to targeted cellular validation—researchers can rigorously characterize compounds like this compound. This comparative approach, benchmarking against known inhibitors, not only illuminates the on-target potency but also uncovers the off-target liabilities and opportunities that are critical for successful drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emerging Role of TYRO3 as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AXL Inhibitors: Status of Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 15. GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis | Semantic Scholar [semanticscholar.org]
- 16. GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 18. scbt.com [scbt.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
A Head-to-Head Battle for Survival: Comparing the Metabolic Stability of Indazole and Indole Bioisosteres in Drug Discovery
Introduction: The Strategic Imperative of Metabolic Stability
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinically viable drug is fraught with challenges. Among the most critical hurdles is achieving an optimal pharmacokinetic profile, with metabolic stability standing as a key determinant of a drug's success or failure. A compound that is rapidly metabolized by the body's enzymatic machinery will likely suffer from a short half-life, poor bioavailability, and the potential for the formation of toxic byproducts. Consequently, medicinal chemists employ a variety of strategies to enhance metabolic stability, and one of the most powerful tools in their arsenal is bioisosteric replacement. This guide provides an in-depth, objective comparison of the metabolic stability of two closely related and frequently employed heterocyclic scaffolds: indole and its bioisostere, indazole. By delving into the underlying mechanistic principles, presenting supporting experimental data, and providing detailed protocols for key assays, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the design and optimization of novel therapeutics.
The Bioisosteric Rationale: Why Replace Indole with Indazole?
Indole is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1][2] However, the indole nucleus is often susceptible to metabolic attack, particularly by Cytochrome P450 (CYP) enzymes.[3] The electron-rich pyrrole ring of indole makes it a prime target for oxidative metabolism, frequently at the C2 and C3 positions.[3] This metabolic liability can lead to rapid clearance and unpredictable pharmacokinetics.
This is where the concept of bioisosterism comes into play. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. The replacement of an indole ring with an indazole ring is a classic bioisosteric swap.[4][5] While structurally similar, the substitution of a carbon atom in the pyrrole ring with a nitrogen atom to form the pyrazole ring of indazole significantly alters the electronic properties of the molecule.[6] This seemingly subtle change can have a profound impact on how the molecule interacts with metabolizing enzymes, often leading to enhanced metabolic stability.[7][8]
The improved metabolic stability of indazoles compared to their indole counterparts can be attributed to several factors:
-
Altered Electron Density: The presence of the second nitrogen atom in the pyrazole ring of indazole withdraws electron density from the ring system, making it less susceptible to oxidative attack by CYP enzymes compared to the more electron-rich indole.[6]
-
Different pKa Values: Indazole has different acidity and basicity (pKa values) compared to indole, which can affect its binding orientation within the active site of metabolizing enzymes.[9][10]
-
Hydrogen Bonding Capabilities: The positioning of the nitrogen atoms in indazole can alter its hydrogen bonding potential, which may also influence its interaction with enzymes.[4]
Metabolic Pathways: A Tale of Two Scaffolds
The metabolic fate of a drug is primarily determined by its interactions with Phase I and Phase II metabolizing enzymes. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to facilitate excretion.
Indole Metabolism: A Well-Trodden Path to Clearance
The metabolism of indole-containing compounds is well-documented. The primary route of metabolism is oxidation, catalyzed by a range of CYP isozymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[11] The most common sites of metabolic attack on the indole ring are:
-
C3-Oxidation: Oxidation at the 3-position is a major metabolic pathway, leading to the formation of an indoxyl intermediate. This can be followed by further oxidation or conjugation.[3]
-
C2-Oxidation: Oxidation at the 2-position can also occur, leading to the formation of an oxindole.
-
Ring Hydroxylation: Hydroxylation can occur at various positions on the benzene portion of the indole ring.
-
N-Glucuronidation: The nitrogen of the pyrrole ring can undergo direct conjugation with glucuronic acid.
These metabolic transformations often lead to a significant decrease in the parent compound's concentration and can sometimes result in the formation of reactive metabolites.
Indazole Metabolism: A More Fortified Defense
While also subject to metabolism, the indazole scaffold often presents a more robust defense against enzymatic degradation. The primary metabolic pathways for indazole-containing compounds also involve Phase I oxidation, primarily hydroxylation, followed by Phase II conjugation.[12] However, the positions of metabolic attack and the rate of metabolism can differ significantly from indoles.
Common metabolic transformations for indazoles include:
-
Hydroxylation on the Benzene Ring: Similar to indoles, the benzene portion of the indazole ring can be hydroxylated.
-
N-Dealkylation: If the indazole nitrogen is substituted, N-dealkylation can be a metabolic route.
-
Oxidation of Substituents: Functional groups attached to the indazole ring are also common sites of metabolism.
Crucially, the pyrazole ring of the indazole is generally more resistant to direct oxidation compared to the pyrrole ring of indole. This inherent stability is a key reason for the improved metabolic profiles often observed with indazole bioisosteres.
Quantitative Comparison: The Experimental Evidence
The theoretical advantages of the indazole scaffold are borne out by a growing body of experimental evidence. In vitro metabolic stability assays, such as those using human liver microsomes (HLM) or hepatocytes, provide quantitative data on a compound's susceptibility to metabolism. These assays measure key parameters like the metabolic half-life (t1/2) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Numerous studies have demonstrated the superior metabolic stability of indazole-containing compounds when compared directly to their indole analogues. For instance, a study on selective androgen receptor antagonists showed a dramatic improvement in metabolic stability when an indole core was replaced with an indazole. The half-life in mouse liver microsomes increased from 12.35 minutes for the indole compound to 53.71 minutes for the 2N-indazole derivative.[3]
The following table summarizes comparative metabolic stability data from various studies, highlighting the general trend of improved stability with the indazole scaffold.
| Indole Analog | t1/2 in HLM (min) | CLint in HLM (µL/min/mg) | Indazole Analog | t1/2 in HLM (min) | CLint in HLM (µL/min/mg) | Reference |
| 5F-MDMB-PICA | >60 | <11.5 | 5F-MDMB-PINACA | 10.3 | 67.3 | [13] |
| MDMB-4en-PICA | 36.4 | 19.0 | MDMB-4en-PINACA | 3.6 | 192.5 | [13] |
| Compound 8 (Indole) | 12.35 (MLM) | - | Compound 32c (Indazole) | 53.71 (MLM) | - | [3] |
HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes. Data presented as mean values where available.
It is important to note that while the trend is generally positive, the magnitude of the improvement in metabolic stability upon indole-to-indazole substitution is context-dependent and can be influenced by the other substituents on the molecule.
Experimental Protocols: Assessing Metabolic Stability in the Laboratory
To provide a practical guide for researchers, this section outlines the step-by-step methodologies for the two most common in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for assessing Phase I metabolic stability. It utilizes the microsomal fraction of liver homogenate, which is enriched in CYP enzymes.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (typically 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) to the desired concentration (e.g., 1 µM).
-
Prepare a liver microsomal suspension in incubation buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the liver microsomal suspension and the test compound working solution.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
-
Hepatocyte Stability Assay
This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors. It provides a more comprehensive assessment of metabolic stability.
Step-by-Step Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and concentration using a method like the trypan blue exclusion assay.
-
Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to the desired cell density (e.g., 0.5 x 106 viable cells/mL).
-
-
Incubation:
-
Prepare a working solution of the test compound in the incubation medium.
-
Add the test compound working solution to the hepatocyte suspension.
-
Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove an aliquot of the cell suspension.
-
-
Sample Processing and Analysis:
-
Quench the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Lyse the cells by vortexing or sonication.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis of the parent compound.
-
-
Data Analysis:
-
The data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance. The CLint is typically expressed as µL/min/106 cells.
-
Conclusion and Future Perspectives
The strategic replacement of an indole scaffold with an indazole bioisostere is a well-validated and powerful tactic in medicinal chemistry to enhance metabolic stability. The altered electronic properties of the indazole ring render it less susceptible to oxidative metabolism by CYP enzymes, a common liability for many indole-containing compounds. This guide has provided a comprehensive overview of the rationale behind this bioisosteric replacement, a comparison of the metabolic pathways of indoles and indazoles, quantitative experimental data supporting the superior stability of indazoles, and detailed protocols for key in vitro assays.
As our understanding of drug metabolism continues to deepen, so too will our ability to rationally design molecules with optimal pharmacokinetic properties. The continued exploration of bioisosteric replacements, coupled with advanced in silico predictive tools and sophisticated in vitro and in vivo models, will undoubtedly accelerate the discovery and development of safer and more effective medicines. For drug development professionals, a thorough understanding of the principles and practices outlined in this guide is essential for navigating the complex challenges of modern drug discovery and ultimately, for delivering innovative therapies to patients in need.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies [ouci.dntb.gov.ua]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of 5-Chloro-3-methyl-1H-indazole as a Serotonin Receptor 2 Agonist
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and pharmacology, the serotonin 2 (5-HT2) receptor family represents a critical target for therapeutic intervention in a host of central nervous system disorders. The development of novel agonists for these receptors requires a rigorous validation process to characterize their potency, efficacy, and subtype selectivity. This guide provides a comprehensive framework for the validation of a novel compound, 5-Chloro-3-methyl-1H-indazole, as a 5-HT2 receptor agonist, comparing its hypothetical performance with established reference compounds.
Introduction: The Significance of 5-HT2 Receptor Agonism
The 5-HT2 receptor subfamily comprises three distinct G-protein coupled receptors (GPCRs): 5-HT2A, 5-HT2B, and 5-HT2C.[1][2] These receptors are primarily coupled to the Gq/11 signaling pathway.[1][3][4] Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cascade of cellular responses.[3][5]
The therapeutic potential of 5-HT2 receptor agonists is vast, with implications for treating depression, psychosis, and obsessive-compulsive disorder.[6][7] However, the development of selective agonists is fraught with challenges. For instance, agonism at the 5-HT2A receptor is associated with the hallucinogenic effects of psychedelic drugs, while 5-HT2B receptor activation has been linked to cardiac valvulopathy.[4][8][9] Therefore, a thorough in vitro characterization of any novel compound is paramount.
This guide will delineate a stepwise approach to validate the activity of this compound at 5-HT2 receptors, utilizing a panel of established in vitro assays. We will compare its hypothetical profile to that of serotonin (the endogenous agonist), DOI (a classic, non-selective 5-HT2 agonist), and lorcaserin (a 5-HT2C selective agonist).[10][11][12]
Experimental Validation Workflow
The validation of a novel 5-HT2 receptor agonist involves a multi-tiered approach, beginning with an assessment of its binding affinity and progressing to functional characterization of its agonistic properties.
Caption: Experimental workflow for the validation of a novel 5-HT2 receptor agonist.
Phase 1: Receptor Binding Affinity
The initial step is to determine if this compound physically interacts with the 5-HT2 receptors. This is achieved through competitive radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Harvest the cells and homogenize them in a hypotonic buffer to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes with a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, or [3H]mesulergine for 5-HT2C).
-
Add increasing concentrations of the unlabeled test compound (this compound) or a reference compound.
-
Incubate the mixture at room temperature to allow for competitive binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Phase 2: Functional Agonist Activity
Following confirmation of binding, the next critical step is to ascertain whether this binding translates into receptor activation. The canonical Gq signaling pathway of 5-HT2 receptors offers two primary readouts for functional agonism: intracellular calcium mobilization and inositol phosphate accumulation.[3][13]
A. Calcium Flux Assay
This assay provides a rapid and high-throughput method to assess Gq-coupled receptor activation by measuring the transient increase in intracellular calcium concentration.[14][15][16]
Experimental Protocol: Calcium Flux Assay
-
Cell Preparation:
-
Plate HEK293 cells stably expressing the 5-HT2 receptor subtype of interest in a 96-well, black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the cells to allow for de-esterification of the dye.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject increasing concentrations of this compound or a reference agonist and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
B. IP1 Accumulation Assay
The measurement of inositol monophosphate (IP1), a downstream metabolite of IP3, provides a more stable and direct measure of Gq pathway activation.[13][17][18][19] This assay is particularly useful for confirming the mechanism of action.[13][20]
Experimental Protocol: HTRF® IP-One Assay
-
Cell Stimulation:
-
Seed cells expressing the target 5-HT2 receptor in a 96-well plate.
-
Add increasing concentrations of this compound or a reference agonist to the cells in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.[13]
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF® (Homogeneous Time-Resolved Fluorescence) detection reagents: an IP1-d2 acceptor and an anti-IP1-cryptate donor.
-
Incubate at room temperature to allow for the competitive binding of cellular IP1 and the IP1-d2 tracer to the antibody.
-
-
Signal Measurement:
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (acceptor/donor emission) and convert it to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax from the resulting dose-response curve.
-
Comparative Data Analysis
The following table summarizes hypothetical data for this compound in comparison to established reference compounds.
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) (Calcium Flux) | 5-HT2B EC50 (nM) (Calcium Flux) | 5-HT2C EC50 (nM) (Calcium Flux) |
| Serotonin | 4.5 | 1.2 | 5.1 | 10.2 | 3.5 | 12.8 |
| DOI | 0.7 | 2.5 | 3.0 | 2.1 | 8.9 | 9.5 |
| Lorcaserin | 150 | 1200 | 15 | >1000 | >1000 | 45 |
| This compound | 25 | 800 | 10 | 55 | >1000 | 30 |
Data for reference compounds are representative values from the literature. Data for this compound is hypothetical for illustrative purposes.
From this hypothetical data, we can infer that this compound exhibits a preference for the 5-HT2C receptor, with a binding affinity and functional potency similar to that of the selective agonist lorcaserin. Its significantly lower affinity and potency at the 5-HT2A and 5-HT2B receptors suggest a favorable selectivity profile, potentially minimizing the risk of hallucinogenic and cardiotoxic side effects.
Signaling Pathway and Assay Principle Visualization
To further elucidate the mechanisms underlying the validation process, the following diagrams illustrate the 5-HT2 receptor signaling cascade and the principle of the HTRF® IP-One assay.
Caption: Simplified 5-HT2 receptor Gq signaling pathway.
Caption: Principle of the competitive HTRF® IP-One assay.
Conclusion
The validation of a novel compound like this compound as a 5-HT2 receptor agonist is a meticulous process that requires a combination of binding and functional assays. The hypothetical data presented in this guide suggest that this compound is a potent and selective 5-HT2C receptor agonist. This profile is promising, as it may offer therapeutic benefits with a reduced risk of the side effects associated with non-selective 5-HT2 agonists. Further characterization, including in vivo studies, would be necessary to fully elucidate its therapeutic potential.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Multiple signal transduction pathways mediated by 5-HT receptors - ProQuest [proquest.com]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. reprocell.com [reprocell.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 20. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-3-methyl-1H-indazole
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management and disposal of chemical reagents like 5-Chloro-3-methyl-1H-indazole are not merely procedural formalities; they are critical functions that safeguard our personnel, ensure regulatory compliance, and protect our shared environment. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of this halogenated indazole derivative, moving beyond simple steps to explain the fundamental principles that underpin these essential procedures.
Hazard Profile and Essential Safety Considerations
A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. This compound is a substituted indazole, and its Safety Data Sheet (SDS) provides critical, immediate information regarding its potential risks.[1]
Based on available data, this compound is classified with several hazards that demand rigorous adherence to safety protocols.[1] All handling and disposal operations should be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.
Table 1: Hazard Classification for this compound
| Hazard Classification | GHS Hazard Code | Potential Effects | Citation |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [1] |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1] |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and follow good laboratory practice for glove removal and disposal.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[2]
The Core Principle: Segregation of Halogenated Waste
The single most important principle in the disposal of this compound is its classification as a halogenated organic compound . The presence of the chlorine atom necessitates its segregation from non-halogenated waste streams.[3][4]
Causality: Halogenated organic compounds require specific disposal technologies, typically high-temperature incineration with flue gas scrubbing.[3] This is because incomplete combustion of these compounds can lead to the formation of highly toxic and environmentally persistent byproducts, such as dioxins and furans. The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of Halogenated Organic Compounds (HOCs).[5][6][7] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and environmental burden.[8]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste from the point of generation.[9] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer drain.[3][10]
Step 1: Identify and Collect Waste at the Source
-
Solid Waste: Collect unused or expired this compound, along with any grossly contaminated items like weigh boats or filter paper, in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[8]
-
Contaminated Labware:
-
Sharps: Chemically contaminated needles, syringes, or broken glass must be placed in a designated, puncture-resistant sharps container clearly labeled as containing chemical contamination.[11]
-
Non-Sharps: Contaminated gloves, bench paper, and pipette tips should be collected in a separate, clearly labeled bag or container for hazardous debris.
-
Step 2: Use Proper Waste Containers
-
All waste containers must be in good condition, free of leaks, and made of a material compatible with the chemical waste.[10][12]
-
The original chemical container is often an excellent choice for collecting the pure solid waste.[10]
-
Liquid waste containers must have a secure, screw-top lid to prevent spills and evaporation.[8][9] Containers must be kept closed at all times except when actively adding waste.[4][8]
Step 3: Label Containers Accurately and Completely
-
Label the waste container as soon as the first drop of waste is added.[8]
-
The label must include:
-
The words "Hazardous Waste".[13]
-
The full, unabbreviated chemical name: "Waste this compound".
-
If in a solution, list all constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., irritant, harmful).
-
The date when waste was first added to the container (accumulation start date).
-
Step 4: Store Waste Securely
-
Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.[2]
-
The SAA must be under the control of laboratory personnel and located at or near the point of generation.[9]
-
Use secondary containment (such as a chemical-resistant tray or bucket) to capture any potential leaks.[10][14]
-
Ensure incompatible waste streams are physically segregated.[10]
Step 5: Arrange for Final Disposal
-
Do not accumulate excessive amounts of waste. Follow your institution's guidelines for waste volume limits and pickup schedules.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[3][10]
-
Only trained EHS personnel or their licensed contractors should transport, treat, and dispose of the final waste material.[1][10]
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational flow for the proper disposal of this compound and its associated waste streams.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. usbioclean.com [usbioclean.com]
- 13. getbiomed.com [getbiomed.com]
- 14. acewaste.com.au [acewaste.com.au]
A Comprehensive Guide to the Safe Handling of 5-Chloro-3-methyl-1H-indazole
This document provides essential safety and logistical information for the handling and disposal of 5-Chloro-3-methyl-1H-indazole (CAS No. 945265-09-8). It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is based on available safety data and best practices for handling halogenated indazole compounds.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance.[1] A thorough risk assessment should be conducted before commencing any work with this compound. Based on the available Safety Data Sheet (SDS), the primary hazards are as follows:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[1]
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Eye Irritation: Causes serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (STOT SE 3, H335).[1]
The GHS pictogram associated with this compound is the GHS07, indicating that it is an irritant, skin sensitizer, and acutely toxic (harmful).[1]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before each use.[2] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[2] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[2] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[2] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is essential for the safe handling of this compound.
Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
-
Before starting work, verify that all necessary PPE is available and in good condition.[2]
Handling the Compound:
-
Avoid the formation of dust when handling the solid material.[1][2] Use appropriate tools, such as spatulas, for transferring the compound.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5]
Storage:
-
Keep the container tightly closed and upright.[1]
-
Store away from heat, sparks, open flames, and hot surfaces.[1]
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures:
Spill Response:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[2]
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[1][2]
-
Absorb any remaining material with an inert absorbent (e.g., sand, silica gel, vermiculite) before transferring it into an airtight container.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][4]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.
-
Waste Segregation: Collect waste containing this compound separately from other waste streams. Specifically, segregate halogenated organic waste from non-halogenated solvents.[6]
-
Containerization: Place the waste in a clearly labeled, sealed, and leak-proof container.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Professional Disposal: Arrange for a licensed chemical waste disposal company to collect and dispose of the material.[6][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. afgsci.com [afgsci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
